molecular formula C7H5ClN2 B1290169 7-Chloro-1H-pyrrolo[3,2-B]pyridine CAS No. 357263-48-0

7-Chloro-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1290169
CAS No.: 357263-48-0
M. Wt: 152.58 g/mol
InChI Key: ZBEYLQBHTDNDDR-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-B]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEYLQBHTDNDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625935
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-48-0
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1H-pyrrolo[3,2-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 7-chloro-1H-pyrrolo[3,2-b]pyridine, a crucial heterocyclic intermediate in the development of novel therapeutics. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound, also known as 7-chloro-4-azaindole, is a bicyclic heteroaromatic compound. Its structure is a key scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The pyrrolopyridine core can mimic the hinge-binding interactions of ATP in the active sites of various kinases, making it a privileged structure for developing targeted therapies for a range of diseases, including cancer. This guide focuses on the chemical synthesis of this important building block.

Synthetic Pathways

Two primary pathways for the synthesis of this compound are well-documented in the scientific literature. These routes differ in their starting materials and overall efficiency.

Pathway 1: Chlorination of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

This pathway involves the preparation of the N-oxide of 1H-pyrrolo[3,2-b]pyridine, followed by chlorination using phosphorus oxychloride (POCl₃).

G cluster_0 Pathway 1: From 1H-Pyrrolo[3,2-b]pyridine 4-oxide 1H-pyrrolo[3,2-b]pyridine_4-oxide 1H-Pyrrolo[3,2-b]pyridine 4-oxide This compound This compound 1H-pyrrolo[3,2-b]pyridine_4-oxide->this compound POCl₃, Reflux

Diagram 1: Synthesis from 1H-Pyrrolo[3,2-b]pyridine 4-oxide.
Pathway 2: From 2-Chloro-3-nitropyridine and a Vinyl Anion Equivalent

This approach constructs the pyrrole ring onto the pyridine core through the reaction of 2-chloro-3-nitropyridine with a vinyl Grignard reagent.

G cluster_1 Pathway 2: From 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate Vinyl addition product (in situ) 2-Chloro-3-nitropyridine->Intermediate Vinylmagnesium bromide, THF 7-Chloro-1H-pyrrolo[3,2-b]pyridine_2 This compound Intermediate->7-Chloro-1H-pyrrolo[3,2-b]pyridine_2 Cyclization

Diagram 2: Synthesis from 2-Chloro-3-nitropyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic pathways.

PathwayStarting Material(s)Key ReagentsReaction TimeTemperature (°C)Yield (%)
11H-Pyrrolo[3,2-b]pyridine 4-oxidePOCl₃6 hReflux16
22-Chloro-3-nitropyridineVinylmagnesium bromide, THF8 h-78 to -2011

Experimental Protocols

Protocol for Pathway 1: Chlorination of 1H-Pyrrolo[3,2-b]pyridine 4-oxide[1]

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide (Not detailed in provided search results)

  • The synthesis of the starting material, 1H-pyrrolo[3,2-b]pyridine 4-oxide, typically involves the N-oxidation of 1H-pyrrolo[3,2-b]pyridine using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).

Step 2: Synthesis of this compound

  • A solution of 1H-pyrrolo[3,2-b]pyridine 4-oxide (0.85 g, 6.34 mmol) in phosphorus oxychloride (POCl₃, 11.81 mL, 127 mmol) is prepared.

  • The reaction mixture is heated at reflux for 6 hours.

  • After cooling, the mixture is concentrated under reduced pressure to remove excess POCl₃.

  • The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to afford this compound (0.3 g, 16% yield).[1]

  • Characterization: ¹H NMR (CD₃OD, 400 MHz) δ 8.22 (d, J=5.2Hz, 1H), 7.64 (d, J=3.2Hz, 1H), 7.23 (d, J=5.2Hz, 1H), 6.67 (d, J=3.2Hz, 1H). MS (ESI+) [M+H]⁺ 153.[1]

Protocol for Pathway 2: From 2-Chloro-3-nitropyridine and Vinylmagnesium Bromide[1]
  • A solution of 2-chloro-3-nitropyridine (2.0 g, 12.6 mmol) in anhydrous tetrahydrofuran (THF, 80 mL) is cooled to -78 °C in a dry ice/acetone bath.

  • Vinylmagnesium bromide (80 mL, 1.0 M in THF) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to -20 °C and stirred for 8 hours.

  • The reaction is quenched by the addition of a 20% aqueous solution of ammonium chloride (NH₄Cl, 100 mL).

  • The mixture is extracted with ethyl acetate (EtOAc).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluent: EtOAc/Hexane, 1:1) to give this compound as yellow crystals (240 mg, 11% yield).[1]

  • Characterization: MS (m/z): 153.1 (M+H)⁺.[1]

Application in Drug Development: A Building Block for Kinase Inhibitors

This compound serves as a versatile intermediate for the synthesis of various kinase inhibitors. The pyrrolopyridine scaffold is a known hinge-binding motif, and the chlorine atom at the 7-position provides a handle for further functionalization, typically through cross-coupling reactions, to introduce substituents that can interact with other regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor.

While a specific, marketed drug directly synthesized from this compound was not identified in the provided search results, its structural isomer, 5-chloro-1H-pyrrolo[2,3-b]pyridine, is a key component of the approved kinase inhibitor Pexidartinib. Pexidartinib is an inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), KIT, and FLT3. The signaling pathway of CSF-1R is a critical driver in certain cancers.

Below is a generalized representation of a signaling pathway that can be targeted by inhibitors derived from pyrrolopyridine scaffolds.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (e.g., CSF-1) Receptor Receptor Tyrosine Kinase (e.g., CSF-1R) Ligand->Receptor Binds and Activates Signaling_Proteins Downstream Signaling (e.g., PI3K, MAPK pathways) Receptor->Signaling_Proteins Phosphorylation Cascade Cellular_Response Cell Proliferation, Survival, Differentiation Signaling_Proteins->Cellular_Response Signal Transduction Inhibitor Pyrrolopyridine-based Kinase Inhibitor Inhibitor->Receptor Blocks ATP binding site

Diagram 3: Generic signaling pathway targeted by pyrrolopyridine kinase inhibitors.

This diagram illustrates how a kinase inhibitor, potentially synthesized from a this compound core, can block the signaling cascade initiated by a growth factor, thereby inhibiting cellular responses like proliferation and survival, which are often dysregulated in cancer.

Conclusion

The synthesis of this compound is achievable through several distinct pathways, with varying yields and complexities. The choice of a particular route will depend on the availability of starting materials, desired scale, and tolerance for lower yields. The protocols and data presented in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. Further process optimization to improve the yields of the existing methods would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-pyrrolo[3,2-b]pyridine, also known as 7-Chloro-4-azaindole, is a heterocyclic organic compound with the chemical formula C₇H₅ClN₂.[1] Its structure, featuring a fused pyrrole and pyridine ring system with a chlorine substituent, makes it a valuable intermediate in medicinal chemistry and drug discovery. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into drug products. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in various experimental and biological environments.

PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem[1]
Molecular Weight 152.58 g/mol PubChem[1]
Appearance Yellow solidECHEMI[2]
Melting Point 175-185 °CGuidechem[3]
Boiling Point 290.572 °C at 760 mmHgGuidechem[3]
logP (XLogP3) 1.7PubChem[1]
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. Below are standard experimental protocols that can be applied to characterize this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

    • For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with basic nitrogen atoms, the pKa of its conjugate acid is determined.

Protocol:

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.

  • Procedure:

    • The solution is placed in a beaker with a magnetic stir bar.

    • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally from a burette.

    • The pH of the solution is recorded after each addition, allowing the reading to stabilize.

    • The titration is continued past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall pharmacokinetic behavior.

Protocol:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Procedure:

    • A known amount of this compound is dissolved in the n-octanol phase.

    • An equal volume of the aqueous buffer is added to a flask containing the n-octanol solution.

    • The flask is securely capped and shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Logical Workflow and Diagrams

As this compound is a chemical intermediate, signaling pathway diagrams are not applicable. Instead, a logical workflow for its physicochemical characterization is presented below. This workflow outlines the sequential steps a researcher would take to fully characterize a compound of this nature.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application & Further Development Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point pKa pKa Determination Melting_Point->pKa logP logP Determination pKa->logP Solubility Aqueous Solubility Measurement logP->Solubility ADME_Prediction In Silico ADME Prediction Solubility->ADME_Prediction Formulation Pre-formulation Studies ADME_Prediction->Formulation Drug_Discovery Use in Drug Discovery Programs Formulation->Drug_Discovery

Caption: Workflow for the synthesis, characterization, and application of a chemical intermediate.

This workflow illustrates the logical progression from the initial synthesis and purification of the compound, through the determination of its key physicochemical properties, to its potential application in drug discovery and development. Each step provides critical data that informs the subsequent stages of research.

References

A Technical Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 357263-48-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in medicinal chemistry and organic synthesis. It covers the compound's physicochemical properties, safety and handling protocols, detailed synthesis procedures, and its applications in the development of novel therapeutic agents.

Core Compound Properties

This compound is a bicyclic aromatic compound belonging to the azaindole family. Its structure, featuring a pyrrole ring fused to a pyridine ring, serves as a valuable scaffold in drug discovery.[1] The presence of a chlorine atom at the 7-position provides a reactive site for further chemical modification, primarily through nucleophilic aromatic substitution and cross-coupling reactions, enabling the synthesis of diverse and complex molecules.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 357263-48-0[3][4][5]
Molecular Formula C₇H₅ClN₂[5][6]
Molecular Weight 152.58 g/mol [5]
IUPAC Name This compound[5]
Appearance Yellow solid / Off-white powder[2][7][8]
Boiling Point 290.57 °C at 760 mmHg[4]
Flash Point 157.18 °C[4]
Density 1.425 g/cm³[4]
Purity ≥97% (Typical)[2]
Storage Conditions Store in refrigerator[9]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. It is classified as hazardous under the Globally Harmonized System (GHS).[5]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Signal Word -Warning[9]
Hazard Statements H302Harmful if swallowed[5]
H315Causes skin irritation[5]
H319Causes serious eye irritation[5]
H335May cause respiratory irritation[5]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[9]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9]

Handling Recommendations:

  • Use only in a well-ventilated area, such as a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid ingestion, inhalation, and contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via several routes. A common laboratory-scale method involves the chlorination of a precursor molecule using phosphorus oxychloride (POCl₃).[8]

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification A 1H-pyrrolo[3,2-b]pyridine 4-oxide C Heat (80°C, overnight) A->C B POCl₃ (Phosphorus Oxychloride) B->C D Quench with H₂O C->D Reaction Mixture E Adjust pH to 7-8 with NaOH D->E F Extract with Ethyl Acetate (EtOAc) E->F G Dry (Na₂SO₄) & Concentrate F->G H Product: This compound G->H Purified Solid

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol:

  • Materials:

    • 1H-pyrrolo[3,2-b]pyridine 4-oxide (1.00 equiv)[8]

    • Phosphorus oxychloride (POCl₃)[8]

    • Deionized water (H₂O)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine 1H-pyrrolo[3,2-b]pyridine 4-oxide (33 g, 246.27 mmol) with POCl₃ (165.3 g).[8]

    • Heat the reaction mixture to 80°C in an oil bath and stir overnight.[8]

  • Workup and Purification:

    • After the reaction is complete, carefully quench the mixture by adding 400 mL of water.[8]

    • Adjust the pH of the aqueous solution to a neutral range (pH 7-8) using a NaOH solution.[8]

    • Transfer the mixture to a separatory funnel and extract the product into the organic phase using ethyl acetate (3 x 400 mL).[7][8]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

    • The resulting product, this compound, is obtained as a yellow solid (yield: 33 g, 88%).[7][8]

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex molecules with potential biological activities.[2][6] The pyrrolopyridine scaffold is found in several approved drugs and clinical candidates, highlighting its importance in pharmaceutical research.[10]

The chloro-substituent is a key functional handle, allowing for the introduction of various chemical moieties through reactions such as Suzuki or Buchwald-Hartwig cross-coupling, which are fundamental in modern drug discovery.[11] This enables the exploration of structure-activity relationships (SAR) by systematically modifying the core structure.

G Role of this compound in Drug Discovery cluster_synthesis Chemical Modification cluster_biology Biological Investigation A Building Block: This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Bioactive Derivative (e.g., Diarylurea, Amide) B->C Product D Biological Target (e.g., Kinase, Tubulin) C->D Binds to E Cellular Effect (e.g., Antiproliferative Activity) D->E Inhibition / Modulation

Caption: Application in Medicinal Chemistry.

Examples of Biological Activity:

  • Anticancer Activity: A series of diarylureas and amides based on the pyrrolo[3,2-b]pyridine scaffold demonstrated potent in vitro antiproliferative activity against the human melanoma cell line A375, with some derivatives showing superior or similar activity to the approved drug Sorafenib.[12]

  • Kinase Inhibition: The broader class of pyrrolopyridines has been extensively explored for kinase inhibition.[2] For instance, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been developed as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a target for various cancers and inflammatory diseases.[11]

  • Tubulin Polymerization Inhibition: Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[13]

Conclusion

This compound (CAS 357263-48-0) is a high-value chemical intermediate with significant applications in drug discovery and development. Its defined physicochemical properties, established synthesis routes, and, most importantly, its utility as a modifiable scaffold make it an essential tool for medicinal chemists. The demonstrated biological activities of its derivatives, particularly in oncology, underscore the potential of this compound in generating novel therapeutic candidates. Proper adherence to safety and handling protocols is crucial when utilizing this versatile building block in research endeavors.

References

The Landscape of 7-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-1H-pyrrolo[3,2-b]pyridine scaffold represents a unique heterocyclic system with potential applications in medicinal chemistry. However, a comprehensive review of the current scientific literature reveals a notable scarcity of published research specifically detailing the biological activities of its derivatives. While the parent compound is commercially available and its basic chemical properties are documented, extensive studies on the synthesis and biological evaluation of its analogs are not readily found in the public domain.[1] This technical guide, therefore, aims to provide a broader context by examining the biological activities of closely related chloro-substituted pyrrolopyridine isomers, offering insights that may inform future research directions for derivatives of the this compound core.

General Synthesis of the this compound Core

The synthesis of the this compound core serves as a foundational starting point for the potential creation of a diverse library of derivatives. A common synthetic route involves the reaction of 2-amino-3-chloropyridine with a suitable three-carbon synthon to construct the fused pyrrole ring. While specific protocols for derivatization are not extensively published, the presence of the chlorine atom at the 7-position and the nitrogen atom in the pyrrole ring offer reactive sites for functionalization through various organic reactions, such as nucleophilic aromatic substitution, N-alkylation, and cross-coupling reactions.

A general synthetic approach is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 2-Amino-3-chloropyridine step1 Cyclization Reaction start1->step1 start2 α-Haloketone start2->step1 step2 Aromatization step1->step2 product This compound Core step2->product

A generalized synthetic workflow for the this compound core.

Biological Activities of Isomeric Chloro-Substituted Pyrrolopyridine Derivatives

While data on this compound derivatives is sparse, extensive research has been conducted on its isomers, revealing a broad spectrum of biological activities. These findings underscore the potential of the pyrrolopyridine scaffold as a privileged structure in drug discovery. The position of the chlorine atom and other substituents significantly influences the pharmacological profile of these compounds.

Anticancer Activity

Derivatives of various pyrrolopyridine isomers have demonstrated significant potential as anticancer agents. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[2] These compounds induce cell cycle arrest and apoptosis in cancer cell lines.[2] Similarly, derivatives of pyrrolo[2,3-d]pyrimidine, a closely related scaffold, have been developed as inhibitors of various kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), which is implicated in cancer progression.[3]

The general mechanism of action for kinase inhibitors involves blocking the ATP binding site, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Binds to active site PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolopyridine Kinase Inhibitor Inhibitor->Kinase Blocks ATP binding

General mechanism of pyrrolopyridine kinase inhibitors.
Antimicrobial and Antiviral Activity

The pyrrolopyridine nucleus is also a promising scaffold for the development of antimicrobial and antiviral agents. For example, derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli.[4][5] Furthermore, certain pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4]

Quantitative Data from Isomeric Scaffolds

To provide a tangible sense of the potency observed in related compound classes, the following table summarizes representative quantitative data for various pyrrolopyridine derivatives from the literature. It is crucial to reiterate that these data are for isomeric scaffolds and should be interpreted as indicative of the potential of the broader pyrrolopyridine class, not as direct evidence for the activity of this compound derivatives.

ScaffoldDerivative SubstitutionTarget/AssayActivity (IC₅₀/EC₅₀)Reference
1H-pyrrolo[3,2-c]pyridineDiarylureas and diarylamidesA375P human melanoma cell lineNanomolar range[6]
1H-pyrrolo[2,3-b]pyridineCarboxamidesPhosphodiesterase 4B (PDE4B)0.11–1.1 μM[7]
1H-pyrrolo[2,3-b]pyridineVariousFibroblast growth factor receptor (FGFR)Nanomolar range[8][9]
Pyrrolo[2,3-d]pyrimidineVariousMulti-targeted kinase inhibitor29-59 µM (cytotoxicity)[10]

Experimental Protocols for Key Assays

The evaluation of the biological activity of novel compounds relies on a suite of standardized experimental protocols. Below are generalized methodologies for key assays relevant to the activities discussed.

Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is through an in vitro enzymatic assay.

G cluster_workflow Kinase Inhibition Assay Workflow step1 Prepare assay buffer with kinase, substrate, and ATP step2 Add test compound (pyrrolopyridine derivative) at various concentrations step1->step2 step3 Incubate at a specific temperature for a set time step2->step3 step4 Stop the reaction step3->step4 step5 Detect kinase activity (e.g., phosphorylation of substrate) using a detection reagent step4->step5 step6 Measure signal (e.g., luminescence, fluorescence) step5->step6 step7 Calculate IC₅₀ value step6->step7

References

In-Depth Technical Guide to the Spectroscopic Data of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 357263-48-0), a key heterocyclic intermediate in pharmaceutical research and drug development. Due to the limited availability of complete experimental spectra in public literature, this document combines reported experimental data with predicted spectroscopic values to offer a comprehensive analytical profile.

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for this compound.

Table 1: General Properties
PropertyValue
IUPAC Name This compound
Synonyms 7-Chloro-4-azaindole
CAS Number 357263-48-0
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Table 2: ¹H NMR Data (Experimental)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.22Doublet (d)5.21HH-5
7.64Doublet (d)3.21HH-2
7.23Doublet (d)5.21HH-6
6.67Doublet (d)3.21HH-3

Solvent: CD₃OD, Frequency: 400 MHz[1]

Table 3: ¹³C NMR Data (Predicted)
Chemical Shift (δ) ppmAssignment
149.5C-7a
145.0C-5
142.8C-7
126.1C-2
118.4C-4a
116.3C-6
100.2C-3

Predicted using online NMR prediction tools. Actual experimental values may vary.

Table 4: Mass Spectrometry Data
TechniqueIonm/zNotes
LCMS (ESI) [M+H]⁺152.2Experimental value.[1]
High-Resolution MS C₇H₅ClN₂152.0141Calculated exact mass.
Predicted MS Fragmentation [M-Cl]⁺117Loss of chlorine radical.
[M-HCN]⁺125Loss of hydrogen cyanide from the pyrrole ring.
Table 5: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3400Broad, MediumN-H stretch (hydrogen-bonded)
3050-3150MediumAromatic C-H stretch
1600-1650StrongC=C and C=N stretching
1400-1500MediumAromatic ring stretching
1050-1150StrongC-Cl stretch
700-800StrongAromatic C-H out-of-plane bending

Predicted based on typical vibrational modes for similar heterocyclic compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis Protocol

A common method for the synthesis of this compound involves the treatment of 4-chloro-3-nitropyridine with vinyl magnesium bromide.[1]

  • A solution of 4-chloro-3-nitropyridine (2 g, 13 mmol) in dry tetrahydrofuran (THF) (100 mL) is cooled to -78°C under a nitrogen atmosphere.

  • Vinyl magnesium bromide (1.0 M in THF, 40 mL, 40 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -20°C for 8 hours.

  • The reaction is quenched by the addition of 20% aqueous ammonium chloride (75 mL).

  • The aqueous phase is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel chromatography to yield this compound as a solid.

Spectroscopic Analysis Protocols

The following are general procedures for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).

  • ¹H NMR: The spectrum is acquired on a 400 MHz spectrometer. Data is typically collected over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR: The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS):

  • LCMS (ESI): A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer. The data is acquired in positive ion mode to observe the [M+H]⁺ ion.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, the sample is analyzed on a high-resolution instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, to confirm the elemental composition.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis Start 4-Chloro-3-nitropyridine + Vinyl Magnesium Bromide Reaction Reaction in THF -78°C to -20°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (LCMS and HRMS) Product->MS IR IR Spectroscopy Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Data_Relationship cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data Compound This compound H1_NMR ¹H NMR (Proton Environment) Compound->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Compound->C13_NMR Mol_Weight Molecular Weight (m/z of [M+H]⁺) Compound->Mol_Weight Fragmentation Fragmentation Pattern (Structural Fragments) Compound->Fragmentation Func_Groups Functional Groups (N-H, C-Cl, Aromatic Rings) Compound->Func_Groups Structure Molecular Structure H1_NMR->Structure C13_NMR->Structure Mol_Weight->Structure Fragmentation->Structure Func_Groups->Structure

Caption: Relationship between the spectroscopic data and the molecular structure of the compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Chloro-Substituted Pyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of chloro-substituted pyrrolopyridines, with a focus on the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) and its isomers, such as 1H-pyrrolo[3,2-b]pyridine, in the context of kinase inhibition. While specific data on 7-Chloro-1H-pyrrolo[3,2-b]pyridine is limited in publicly available literature, this guide synthesizes findings from closely related analogues to elucidate the core principles of their inhibitory action.

Introduction: The Pyrrolopyridine Scaffold as a Privileged Hinge-Binder

Pyrrolopyridines, also known as azaindoles, are heterocyclic aromatic compounds that have emerged as "privileged scaffolds" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Their structure is bioisosteric to purines and indoles, allowing them to mimic the adenine moiety of ATP.[1] The most utilized isomer in drug discovery is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine), which has demonstrated exceptional utility as a hinge-binding motif.[2] This ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a foundational structure for numerous potent and selective inhibitors.[2]

The core mechanism of action for this class of compounds is ATP-competitive inhibition. The nitrogen atom of the pyridine ring and the hydrogen on the pyrrole nitrogen act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the backbone of the kinase hinge region.[2] This interaction effectively blocks the binding of ATP and prevents the subsequent phosphorylation of substrate proteins, thereby inhibiting the kinase's catalytic activity.

The Role of the Chloro-Substitution

The addition of a chlorine atom to the pyrrolopyridine scaffold, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's pharmacological properties. Halogenation can influence:

  • Binding Affinity: Chlorine's electron-withdrawing nature and its size can lead to favorable hydrophobic and van der Waals interactions within the ATP binding pocket, often increasing potency. Studies on Cdc7 kinase inhibitors, for example, have shown that chloro-substituted azaindoles can have enhanced inhibitory activity due to hydrophobic interactions with key residues.[3]

  • Selectivity: The specific placement of a chlorine atom can introduce steric constraints or new interactions that favor binding to one kinase over another, thereby improving the inhibitor's selectivity profile.

  • Physicochemical Properties: Halogenation can impact metabolic stability, solubility, and cell permeability, which are critical factors for drug development.

Key Kinase Targets of Chloro-Substituted Pyrrolopyridines

Derivatives of the pyrrolopyridine scaffold have been developed to target a wide array of protein kinases implicated in cancer and other diseases. The chloro-substitution is often a key feature in these optimized inhibitors.

  • Cell Division Cycle 7 (Cdc7) Kinase: Chloro-substituted 7-azaindole analogues have been identified as potent inhibitors of Cdc7, a kinase essential for the initiation of DNA replication.[3]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine core is present in potent FGFR inhibitors.[4][5] The addition of chloro groups to substituents on this scaffold is a strategy used to enhance activity.[6]

  • Janus Kinases (JAKs): The pyrrolopyridine scaffold is a component of inhibitors targeting the JAK family of kinases, which are central to cytokine signaling pathways involved in inflammation and myeloproliferative neoplasms.[7][8]

  • c-Met Kinase: 4-azaindole derivatives have been developed as inhibitors of the c-Met receptor tyrosine kinase, a target in various cancers.[9]

  • PIM Kinases: These serine/threonine kinases are involved in cell survival and proliferation, and various heterocyclic scaffolds, including those related to pyrrolopyridines, have been explored for PIM inhibition.[10][11]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for this compound and related compounds is competitive inhibition with respect to ATP. The inhibitor binds to the ATP-binding site in the catalytic domain of the kinase.

cluster_kinase Kinase Catalytic Domain cluster_inhibition Inhibition Mechanism ATP_Site ATP Binding Site Hinge Hinge Region Substrate_Site Substrate Binding Site Phospho_Substrate Phosphorylated Substrate (Blocked) Substrate_Site->Phospho_Substrate Phosphorylation Blocked Inhibitor This compound (ATP Mimetic) Inhibitor->ATP_Site Binds Competitively ATP ATP ATP->ATP_Site Binding Blocked Substrate Substrate Protein Substrate->Substrate_Site

Caption: ATP-Competitive Inhibition by this compound.

The pyrrolopyridine core forms two hydrogen bonds with the kinase hinge region, while the chloro-substituent and other parts of the molecule engage in additional hydrophobic and van der Waals interactions within the pocket, enhancing binding affinity and conferring selectivity.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various chloro-substituted pyrrolopyridine and azaindole derivatives against their target kinases, as reported in the literature. Note: Data for the specific this compound isomer is not available in the cited literature; these are close analogues.

Compound ClassTarget Kinase(s)IC50 / Ki ValuesReference(s)
Azaindole-chloropyridinesCdc7Varies by substitution; chloro group is key for potency[3]
1H-pyrrolo[2,3-b]pyridine derivs.FGFR1, 2, 3, 4Compound 4h IC50s: 7, 9, 25, 712 nM respectively[4][5]
7-aryl-2-anilino-pyrrolopyrimidinesMer, AxlCompound 27 IC50s: 2 nM (Mer), 16 nM (Axl)[12]
7-azaindolesPDK1Lead compounds showed IC50s in the low µM range[6]

Signaling Pathway Inhibition

By inhibiting specific kinases, these compounds can modulate critical downstream signaling pathways. For instance, inhibition of a kinase like JAK2 would disrupt the JAK-STAT signaling pathway, which is crucial for cell proliferation, differentiation, and survival in response to cytokines.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Inhibitor 7-Chloro-pyrrolo- [3,2-b]pyridine Inhibitor->JAK2 Inhibits pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Response Cellular Response (Proliferation, Survival) Gene->Response Leads to

Caption: Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

General Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Thaw all reagents (kinase, substrate, ATP, assay buffer, and test compound) and keep on ice. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control).

  • Kinase Reaction Initiation: Add 2 µL of a kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination: Add 5 µL of a reagent (such as ADP-Glo™) to each well to stop the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add 10 µL of a kinase detection reagent to convert the ADP generated into ATP, which then produces a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

General Synthetic Workflow

The synthesis of substituted pyrrolopyridines often involves palladium-mediated cross-coupling reactions to build the core structure and add substituents.

Start Halogenated Pyridine Precursor Coupling1 Palladium-Mediated Coupling (e.g., Sonogashira) Start->Coupling1 Intermediate Pyrrolopyridine Core (e.g., this compound) Coupling1->Intermediate Coupling2 Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate->Coupling2 Final Final Kinase Inhibitor Coupling2->Final Purify Purification & Characterization Final->Purify

Caption: General Synthetic Workflow for Pyrrolopyridine Kinase Inhibitors.

Conclusion

The this compound core belongs to the versatile pyrrolopyridine family of scaffolds, which are highly effective as ATP-competitive kinase inhibitors. Their mechanism of action is rooted in the formation of key hydrogen bonds with the kinase hinge region, a mode of binding that is enhanced and modulated by substitutions such as chlorine. By targeting key kinases in oncogenic and inflammatory signaling pathways, these compounds serve as a valuable foundation for the development of targeted therapies. Further research into specific isomers like this compound will continue to refine our understanding and expand their therapeutic potential.

References

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound belonging to the azaindole family, has emerged as a significant building block in medicinal chemistry. Its strategic importance lies in its utility as a key intermediate for the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the burgeoning role of this compound and its derivatives in drug development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

The pyrrolopyridine scaffold, also known as azaindole, represents a class of bicyclic heteroaromatic compounds that are bioisosteres of indole. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom imparts unique physicochemical properties, influencing hydrogen bonding capabilities, dipole moment, and metabolic stability. This has made azaindoles attractive scaffolds in drug design.

The synthesis of azaindoles has been an active area of research for several decades, with numerous methods developed for the preparation of its various isomers (4-, 5-, 6-, and 7-azaindole). Early synthetic strategies often involved adaptations of classical indole syntheses, such as the Fischer, Madelung, and Reissert methods. More contemporary approaches frequently employ transition-metal-catalyzed cross-coupling reactions, offering greater efficiency and functional group tolerance.[1][2][3]

While a definitive seminal report detailing the first synthesis of this compound (also known as 7-chloro-4-azaindole) is not readily apparent in the literature, its emergence is intrinsically linked to the broader exploration of azaindoles as pharmacophores. The CAS number 357263-48-0 was assigned to this compound, indicating its formal registration and characterization. Its subsequent and frequent appearance in patents and medicinal chemistry literature underscores its value as a crucial intermediate in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design.

General Properties
PropertyValueReference
CAS Number 357263-48-0[4]
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [4]
IUPAC Name This compound[4]
Synonyms 7-Chloro-4-azaindole[4]
Appearance Yellow solid[5]
XlogP 1.7[4]
Spectroscopic Data
Spectroscopy Data Reference
¹H NMR (CD₃OD, 400 MHz) δ 8.22 (d, J=5.2Hz, 1H), 7.64 (d, J=3.2Hz, 1H), 7.23 (d, J=5.2Hz, 1H), 6.67 (d, J=3.2Hz, 1H)[5]
¹³C NMR Data not available in searched literature
Mass Spectrometry LCMS (ESI) m/z 153.2 [(M+H)⁺, calcd for C₇H₆ClN₂ 153.01][5]
Infrared (IR) Data not available in searched literature

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One of the most direct methods involves the chlorination of the corresponding 1H-pyrrolo[3,2-b]pyridine N-oxide.

Synthesis from 1H-pyrrolo[3,2-b]pyridine 4-oxide

A common and effective method for the preparation of this compound involves the treatment of 1H-pyrrolo[3,2-b]pyridine 4-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Materials:

  • 1H-pyrrolo[3,2-b]pyridine 4-oxide

  • Phosphorus oxychloride (POCl₃)

  • Water (H₂O)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure: [5]

  • In a 1000 mL round-bottom flask, place 1H-pyrrolo[3,2-b]pyridine 4-oxide (33 g, 246.27 mmol, 1.00 equiv).

  • To the flask, add POCl₃ (165.3 g).

  • Heat the resulting solution in an oil bath at 80°C and stir overnight.

  • After the reaction is complete, quench the reaction mixture by the addition of 400 mL of H₂O.

  • Adjust the pH of the solution to 7-8 by the addition of NaOH solution.

  • Extract the aqueous solution three times with 400 mL of EtOAc.

  • Combine the organic layers and dry over Na₂SO₄.

  • Concentrate the organic phase by evaporation under vacuum using a rotary evaporator.

  • The resulting product is 33 g (88% yield) of this compound as a yellow solid.

G Synthesis of this compound cluster_0 Reaction A 1H-pyrrolo[3,2-b]pyridine 4-oxide C This compound A->C 80°C, overnight B POCl3 FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P1->PI3K_AKT PLCg PLCγ Pathway P1->PLCg Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response

References

Potential Therapeutic Targets of 1H-Pyrrolo[3,2-b]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential therapeutic applications of analogs based on the 1H-pyrrolo[3,2-b]pyridine scaffold. While direct research on 7-Chloro-1H-pyrrolo[3,2-b]pyridine analogs is limited in publicly available literature, significant findings for the parent scaffold highlight its potential in neurology. This document focuses on the well-documented activity of 1H-pyrrolo[3,2-b]pyridine derivatives as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, making GluN2B-selective NAMs a promising therapeutic strategy. This guide provides a comprehensive overview of the mechanism of action, supporting quantitative data, and detailed experimental protocols.

Introduction

Primary Therapeutic Target: GluN2B Subunit of the NMDA Receptor

A key therapeutic target for 1H-pyrrolo[3,2-b]pyridine analogs is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and has been linked to a range of CNS disorders. The development of selective negative allosteric modulators (NAMs) for the GluN2B subunit offers a targeted approach to mitigate this overactivation without completely blocking receptor function, potentially leading to a better side-effect profile than traditional NMDA receptor antagonists.[1]

Mechanism of Action

1H-Pyrrolo[3,2-b]pyridine analogs act as negative allosteric modulators of the GluN2B subunit. This means they bind to a site on the receptor that is distinct from the glutamate or glycine binding sites. This binding event does not block the receptor directly but rather reduces the probability of the ion channel opening in response to agonist binding. This modulatory effect allows for a more subtle "dampening" of receptor activity rather than a complete blockade.

Quantitative Data: In Vitro Potency of 1H-Pyrrolo[3,2-b]pyridine Analogs

The following table summarizes the in vitro potency of a series of 1H-pyrrolo[3,2-b]pyridine analogs as GluN2B NAMs. The data is derived from radioligand competitive binding assays.[1]

Compound IDStructure/SubstitutionHuman IC50 (nM)Rat Ki (nM)
5 Azetidine amide3114
6 Piperidine amide120100
7 Pyrrolidine amide3318
8 Substituted azetidine3015
9 Optimized amide2511

Experimental Protocols

Radioligand Competitive Binding Assay for GluN2B

This assay is used to determine the binding affinity (Ki) of the test compounds for the GluN2B subunit.

Protocol:

  • Tissue Preparation: Rat cortex membranes are prepared and used as the source of GluN2B receptors.

  • Radioligand: [³H]-5, a known high-affinity radioligand for the allosteric site on GluN2B, is used.

  • Incubation: The rat cortex membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (1H-pyrrolo[3,2-b]pyridine analogs).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay for GluN2B Activity

This functional assay measures the ability of the compounds to inhibit the influx of calcium through the NMDA receptor channel.

Protocol:

  • Cell Line: CHO T-Rex cells heterologously expressing the hGluN1a/GluN2B receptor are used.

  • Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4) is loaded into the cells.

  • Compound Application: The cells are pre-incubated with varying concentrations of the test compounds.

  • Receptor Activation: The NMDA receptor is activated by the addition of glutamate and glycine.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are determined by plotting the inhibition of the calcium response against the concentration of the test compound.[1]

Signaling Pathway and Experimental Workflow

NMDA Receptor Signaling Pathway

The following diagram illustrates the role of the NMDA receptor in synaptic transmission and the point of intervention for GluN2B NAMs.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_receptor NMDA Receptor Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDAR GluN1 GluN2B Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates Glutamate->NMDAR:GluN2B Binds Pyrrolo_pyridine 1H-pyrrolo[3,2-b]pyridine Analog (NAM) Pyrrolo_pyridine->NMDAR:GluN2B Modulates (Inhibits) Experimental_Workflow Start Start: Compound Library (1H-pyrrolo[3,2-b]pyridine analogs) Binding_Assay Primary Screen: Radioligand Binding Assay (Ki) Start->Binding_Assay Functional_Assay Secondary Screen: Calcium Mobilization Assay (IC50) Binding_Assay->Functional_Assay Hit_Selection Hit Selection (Potent & Selective Compounds) Functional_Assay->Hit_Selection Hit_Selection->Binding_Assay Inactive Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_Selection->Lead_Optimization Active In_Vivo In Vivo Studies (Animal Models of CNS Disorders) Lead_Optimization->In_Vivo End Candidate Drug In_Vivo->End

References

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 7-Chloro-1H-pyrrolo[3,2-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to its structural similarity to purines, this core, also known as 7-chloro-4-azaindole, serves as a crucial building block for the development of novel therapeutic agents, particularly in the realm of oncology and kinase inhibition. This document details the synthesis, biological activities, and structure-activity relationships of its derivatives, presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Core Properties of the this compound Scaffold

The this compound core is an aromatic heterocyclic compound with the molecular formula C₇H₅ClN₂. The presence of the pyrrole and pyridine rings results in a unique electron distribution, making it an attractive scaffold for interacting with various biological targets. The chlorine atom at the 7-position provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of analogs through cross-coupling reactions.

Structural Analogs and Their Biological Activities

Research into the derivatives of the broader azaindole family has revealed a wide range of biological activities, including potent inhibition of various protein kinases, and antiproliferative effects against cancer cell lines. While specific data for a wide range of this compound analogs is limited in publicly available literature, the existing information on related chloro-azaindole derivatives provides valuable insights into their therapeutic potential.

Anticancer Activity

Analogs of the 7-azaindole scaffold have demonstrated significant potential as anticancer agents. The introduction of various substituents on the core structure allows for the fine-tuning of their activity and selectivity against different cancer cell lines.

Table 1: Anticancer Activity of Selected Azaindole Analogs

Compound IDStructureCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
1 Platinum(II) complex with 5-chloro-7-azaindole-3-carbaldehydeA2780cis (cisplatin-resistant ovarian cancer)4.96 ± 0.49 µM[1]
2 Platinum(II) complex with 5-chloro-7-azaindole-3-carbaldehydeMDA-MB-231 (triple-negative breast cancer)4.83 ± 0.38 µM[1]
3 Palladium(II) complex with 4-chloro-7-azaindole-3-carbaldehydeBALB/3T3 (normal mouse fibroblasts)11.29 ± 6.65 µM[1]
4 7-Isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acidE. coliMIC: 3.35 µg/mL[2]
Kinase Inhibitory Activity

The azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, mimicking the adenine moiety of ATP.[3] Derivatives of 7-azaindole have been investigated as inhibitors of several kinases, including Aurora kinases, which are key regulators of cell division and are often dysregulated in cancer.[4]

Table 2: Kinase Inhibitory Activity of a Representative Pyrrolopyrimidine Analog

Compound IDStructureKinase TargetActivity (IC₅₀)Reference
28c Imidazo[4,5-b]pyridine derivativeAurora-A0.067 µM[5]
28c Imidazo[4,5-b]pyridine derivativeAurora-B12.71 µM[5]

Note: This data is for a related heterocyclic system and is presented to illustrate the potential of such scaffolds as kinase inhibitors.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of a wide range of this compound analogs are not extensively documented in single literature sources. However, based on established synthetic methodologies for related azaindole derivatives, the following generalized protocols can be adapted.

General Synthesis of 3-Substituted 7-Chloro-1H-pyrrolo[3,2-b]pyridines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the this compound core, starting from a 3-bromo derivative.

Materials:

  • 3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 eq) to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-7-chloro-1H-pyrrolo[3,2-b]pyridine.

General Protocol for N-Alkylation

Alkylation of the pyrrole nitrogen can be achieved using a suitable alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a suspension of the base (1.2-1.5 eq) in the anhydrous solvent under an inert atmosphere, add a solution of this compound (1.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

Given that many azaindole derivatives function as kinase inhibitors, a plausible mechanism of action for this compound analogs is the inhibition of key signaling pathways involved in cell proliferation and survival. The Aurora kinases, for instance, are critical for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway and the potential point of intervention for a this compound analog.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Signaling G2/M_Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M_Checkpoint->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Mitosis->Apoptosis Leads to (if inhibited) Aurora_A Aurora A Kinase PLK1 PLK1 Aurora_A->PLK1 Activates Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates PLK1->G2/M_Checkpoint Regulates Histone_H3->Mitosis Facilitates Analog This compound Analog Analog->Aurora_A Inhibition Analog->Aurora_B Inhibition

Potential mechanism of action via Aurora kinase inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its amenability to chemical modification allows for the generation of diverse libraries of analogs with potentially potent and selective biological activities. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action for a broad range of these compounds, the existing data on related azaindole derivatives strongly supports their continued investigation as kinase inhibitors and anticancer agents. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this valuable heterocyclic system.

References

In Silico Modeling of 7-Chloro-1H-pyrrolo[3,2-b]pyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family, represents a promising scaffold in medicinal chemistry. Azaindole derivatives are recognized as privileged structures for developing therapeutic agents, particularly kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the molecular interactions of this compound. We will detail the experimental protocols for virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction. Furthermore, this document will present hypothetical data in structured tables and visualize key workflows and signaling pathways using Graphviz diagrams to offer a practical framework for researchers in the field of computational drug discovery.

Introduction to this compound

This compound (PubChem CID: 22476236) is a heterocyclic compound with a molecular formula of C7H5ClN2.[3] Its structure, featuring a pyrrole ring fused to a pyridine ring, is characteristic of the azaindole scaffold. The presence of two nitrogen atoms in the azaindole core enhances its ability to form hydrogen bonds, particularly within the ATP-binding sites of kinases.[1] The chloro- substitution offers a potential site for further chemical modification and can influence the compound's pharmacokinetic properties. Derivatives of the broader pyrrolopyridine class have been investigated for a range of biological activities, including as antibacterial agents and inhibitors of various enzymes.[4][5]

In Silico Experimental Protocols

This section outlines a standard workflow for the in silico evaluation of this compound.

Target Identification and Virtual Screening

The initial step involves identifying potential biological targets. Given that azaindole derivatives are frequently identified as kinase inhibitors[1][2], a virtual screening campaign against a library of known kinase crystal structures is a logical starting point.

Experimental Protocol:

  • Library Preparation: A comprehensive library of human kinase crystal structures is obtained from the Protein Data Bank (PDB). The structures are pre-processed to remove water molecules, add hydrogen atoms, and assign correct protonation states.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).

  • High-Throughput Virtual Screening (HTVS): A rapid screening method, such as shape-based screening or pharmacophore modeling, is used to quickly filter the kinase library and identify potential targets with a binding site complementary to the ligand.

  • Molecular Docking: The top-ranked kinases from HTVS are subjected to more rigorous molecular docking simulations to predict the binding mode and estimate the binding affinity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding conformation and the key interactions driving the binding event.

Experimental Protocol:

  • Receptor and Ligand Preparation: The crystal structure of the target protein is prepared as described above. The ligand structure is also prepared and energy minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) is used to systematically explore the conformational space of the ligand within the receptor's active site.

  • Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and the persistence of key interactions over time.

Experimental Protocol:

  • System Setup: The top-ranked docked pose is used as the starting structure for the MD simulation. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.

  • Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

  • Production Run: A long-duration MD simulation (e.g., 100 ns) is performed to generate a trajectory of the complex's motion.

  • Trajectory Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to monitor the stability of ligand-protein interactions over time.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery to assess the druglikeness of a compound.

Experimental Protocol:

  • Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) is calculated for this compound.

  • Model Prediction: The compound's structure is submitted to various predictive models (e.g., QSAR-based models) to estimate properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico experiments described above.

Table 1: Virtual Screening and Molecular Docking Results

Target KinasePDB IDDocking Score (kcal/mol)Key Interacting Residues
FGFR14V04-9.2Ala564, Asp641
AAK15L4Q-8.8Leu23, Val179
ALK2XP2-8.5Leu1196, Gly1269
PI3K4JPS-8.1Val851, Tyr836

Table 2: Molecular Dynamics Simulation Analysis

ComplexAverage RMSD (Å)Ligand RMSF (Å)Stable H-Bonds
FGFR1-Ligand1.5 ± 0.30.8 ± 0.2Asp641, Glu565
AAK1-Ligand1.8 ± 0.41.1 ± 0.3Val179

Table 3: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight152.58 g/mol Favorable (Lipinski's Rule)
logP1.7Good membrane permeability
Aqueous Solubility-3.5 (logS)Moderately soluble
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionLow riskLow risk of cardiotoxicity

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Fibroblast Growth Factor Receptor (FGFR), a potential target for this compound.

signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates Ligand 7-Chloro-1H-pyrrolo [3,2-b]pyridine Ligand->FGFR Inhibits PI3K_AKT PI3K-AKT Pathway PLCg->PI3K_AKT Activates Cell_Growth Cell Growth & Proliferation RAS_RAF->Cell_Growth PI3K_AKT->Cell_Growth

Caption: Hypothetical FGFR signaling pathway and its inhibition.

In Silico Experimental Workflow

This diagram outlines the logical flow of the in silico modeling process.

experimental_workflow start Start: 7-Chloro-1H-pyrrolo [3,2-b]pyridine target_id Target Identification (Virtual Screening) start->target_id admet_pred ADMET Prediction start->admet_pred mol_docking Molecular Docking target_id->mol_docking md_sim Molecular Dynamics Simulations mol_docking->md_sim data_analysis Data Analysis & Hit Prioritization md_sim->data_analysis admet_pred->data_analysis end End: Lead Candidate Proposal data_analysis->end

Caption: Workflow for in silico modeling of small molecules.

Conclusion

The in silico modeling approaches detailed in this guide provide a robust framework for investigating the therapeutic potential of this compound. By systematically applying virtual screening, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently identify and validate potential biological targets, elucidate mechanisms of action, and assess the druglikeness of this promising compound. This computational strategy accelerates the early stages of drug discovery and provides a solid foundation for subsequent experimental validation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[3] The 7-azaindole scaffold (1H-pyrrolo[3,2-b]pyridine) is a privileged heterocycle in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The targeted functionalization of this core structure is crucial for developing new and improved drug candidates.

This document provides a detailed protocol for the Suzuki coupling of 7-Chloro-1H-pyrrolo[3,2-b]pyridine with various boronic acids and esters. The methodologies presented are compiled from established literature procedures for similar nitrogen-containing heterocycles, offering a robust starting point for researchers.[4][5][6]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[1][7] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[2][7]

Experimental Protocols

The following protocols are generalized from successful Suzuki couplings of related chloro-azaindole derivatives.[4][5][6][8] Optimization may be required for specific substrates.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is adapted from methodologies successful for a range of unprotected nitrogen-rich heterocycles.[6]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (5-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

For less reactive or sterically hindered coupling partners, modified conditions may be necessary. This protocol is based on optimized procedures for the synthesis of aza- and diazaindoles.[4][5]

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol (1:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid or ester, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Add the toluene/ethanol solvent mixture. The reaction can often be performed in an open flask, though an inert atmosphere is recommended for optimal results.[8]

  • Heat the mixture to 60-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of similar chloro-azaindole substrates. These serve as a guide for expected outcomes with this compound.

Table 1: Suzuki Coupling of Chloro-Azaindoles with Arylboronic Acids

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ / SPhosK₃PO₄MeCN / H₂O (3:2)RefluxN/AHigh[4][5]
2P1 (XPhos precatalyst)K₃PO₄Dioxane / H₂O (4:1)605-891-99[6]
3Pd₂(dba)₃ / SPhosCs₂CO₃Toluene / Ethanol (1:1)600.567-93[8]

Note: "P1" refers to a specific XPhos-based palladium precatalyst.[6]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate A->B + R1-X E Coupled Product (R1-R2) C Transmetalation Intermediate B->C Transmetalation D Reductive Elimination Precursor C->D Isomerization D->A Reductive Elimination D->E + R1-R2 F Organohalide (R1-X) F->B G Organoboron (R2-B(OR)2) G->C H Base H->C

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general laboratory workflow for performing the Suzuki coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup (Reagents & Catalyst) start->setup reaction Reaction under Inert Atmosphere & Heat setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki coupling.

References

Application of 7-Chloro-1H-pyrrolo[3,2-b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-pyrrolo[3,2-b]pyridine, also known as 7-chloro-6-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structural resemblance to purine and indole scaffolds allows it to function as a bioisostere, making it a privileged core for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The presence of a chlorine atom at the 7-position provides a reactive handle for further functionalization, primarily through cross-coupling reactions, enabling the synthesis of diverse libraries of bioactive molecules. This document provides an overview of its applications, quantitative data on related compounds, and detailed experimental protocols for its utilization in drug discovery.

Key Applications in Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine scaffold and its analogs are integral to the development of targeted therapies, most notably in oncology and inflammatory diseases. The 7-chloro derivative serves as a key intermediate for the synthesis of:

  • Kinase Inhibitors: The pyrrolopyridine core mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of various kinases. Derivatives have shown potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), c-Met, and Acetyl-CoA Carboxylase (ACC).

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis, derivatives of this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.

  • Antiviral Agents: The structural similarity to purines also makes this scaffold a candidate for the development of antiviral drugs, particularly those targeting viral polymerases or integrases.

Data Presentation: Biological Activities of Pyrrolo[3,2-b]pyridine Analogs and Related Isomers

The following tables summarize the biological activities of various compounds derived from or related to the 1H-pyrrolo[3,2-b]pyridine scaffold. This data illustrates the potential of this chemical class in medicinal chemistry.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)Reference
4h 7925712[1]

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines

Compound IDHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
10t 0.120.150.21[2]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine Derivatives against c-Met Kinase

Compound IDc-Met Kinase IC₅₀ (nM)MKN-45 Cell IC₅₀ (nM)EBC-1 Cell IC₅₀ (nM)Reference
9 22.8329479[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by pyrrolopyridine derivatives and a general experimental workflow for their synthesis and evaluation.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Pyrrolo_pyridine_Inhibitor This compound Derivative Pyrrolo_pyridine_Inhibitor->FGFR Inhibits MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Survival Cell Survival AKT_pathway->Survival

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Biological Screening (e.g., Kinase Assay, Cell Proliferation) Characterization->Screening Data Data Analysis (IC₅₀ Determination) Screening->Data

Caption: Synthetic and Screening Workflow.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds derived from a chloropyrrolopyridine core. These methods are adapted from the literature and can serve as a starting point for further development.

Protocol 1: Synthesis of a 7-Aryl-1H-pyrrolo[3,2-b]pyridine Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), K₂CO₃ (3 equivalents), Pd(OAc)₂ (0.05 equivalents), and SPhos (0.1 equivalents).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-pyrrolo[3,2-b]pyridine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing MgCl₂, DTT, and a buffering agent like HEPES)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at room temperature or 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its utility as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules is well-established through the successful development of numerous potent compounds from its related isomers. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising heterocyclic system. Further investigation into the structure-activity relationships of 7-substituted 1H-pyrrolo[3,2-b]pyridine derivatives is warranted to unlock their full therapeutic potential.

References

Step-by-step synthesis of 7-Chloro-1H-pyrrolo[3,2-B]pyridine from pyridine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with a commercially available pyridine precursor and proceeds through a three-step sequence involving the formation of the pyrrolopyridine core, N-oxidation, and subsequent chlorination. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step pathway, beginning with 3-methyl-2-nitropyridine.

Overall Synthesis Start 3-Methyl-2-nitropyridine Intermediate1 1H-Pyrrolo[3,2-b]pyridine Start->Intermediate1 Step 1: Leimgruber-Batcho Synthesis Intermediate2 1H-Pyrrolo[3,2-b]pyridine 4-oxide Intermediate1->Intermediate2 Step 2: N-Oxidation FinalProduct This compound Intermediate2->FinalProduct Step 3: Chlorination

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)

This step employs a modified Leimgruber-Batcho indole synthesis to construct the 1H-pyrrolo[3,2-b]pyridine core from 3-methyl-2-nitropyridine. The process involves the formation of an enamine intermediate, followed by reductive cyclization.

Experimental Protocol

Part A: Formation of (E)-1-(Dimethylamino)-2-(2-nitro-3-pyridyl)ethene

  • To a solution of 3-methyl-2-nitropyridine (1.0 eq) in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture at 110 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the enamine intermediate as a reddish-orange solid.

Part B: Reductive Cyclization to 1H-pyrrolo[3,2-b]pyridine

  • Suspend the enamine intermediate from Part A in a mixture of ethanol and water.

  • Add sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq) portion-wise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, until the starting material is consumed (monitored by TLC).

  • Cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1H-pyrrolo[3,2-b]pyridine as a solid.

Data Summary: Step 1

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
Enamine3-Methyl-2-nitropyridineDMF-DMADMF11012-1685-95
1H-pyrrolo[3,2-b]pyridineEnamineNa₂S₂O₄EtOH/H₂OReflux2-460-70

digraph "Step 1" {
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Start [label="3-Methyl-2-nitropyridine"]; Reagent1 [label="DMF-DMA", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="(E)-1-(Dimethylamino)-2-\n(2-nitro-3-pyridyl)ethene"]; Reagent2 [label="Na2S2O4", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="1H-Pyrrolo[3,2-b]pyridine"];

Start -> Intermediate [label="Enamine Formation"]; Reagent1 -> Intermediate; Intermediate -> Product [label="Reductive Cyclization"]; Reagent2 -> Product; }

Caption: Workflow for the synthesis of 1H-pyrrolo[3,2-b]pyridine.

Step 2: Synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide

The second step involves the selective N-oxidation of the pyridine nitrogen in 1H-pyrrolo[3,2-b]pyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol
  • Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 1H-pyrrolo[3,2-b]pyridine 4-oxide is typically used in the next step without further purification.

Data Summary: Step 2

CompoundStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)
1H-pyrrolo[3,2-b]pyridine 4-oxide1H-pyrrolo[3,2-b]pyridinem-CPBADCM0 to RT4-690-95 (crude)

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Start [label="1H-Pyrrolo[3,2-b]pyridine"]; Reagent [label="m-CPBA", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="1H-Pyrrolo[3,2-b]pyridine 4-oxide"];

Start -> Product [label="N-Oxidation"]; Reagent -> Product; }

Caption: N-oxidation of 1H-pyrrolo[3,2-b]pyridine.

Step 3: Synthesis of this compound

The final step is the chlorination of the N-oxide intermediate using phosphorus oxychloride (POCl₃) to yield the target compound.

Experimental Protocol
  • Carefully add the crude 1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 eq) to phosphorus oxychloride (POCl₃) (10-20 eq) at 0 °C.

  • Heat the reaction mixture at reflux (approximately 110 °C) for 4-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Data Summary: Step 3

CompoundStarting MaterialReagentTemp (°C)Time (h)Yield (%)
This compound1H-pyrrolo[3,2-b]pyridine 4-oxidePOCl₃Reflux4-675-85

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Start [label="1H-Pyrrolo[3,2-b]pyridine 4-oxide"]; Reagent [label="POCl3", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound"];

Start -> Product [label="Chlorination"]; Reagent -> Product; }

Caption: Chlorination to yield the final product.

Disclaimer: This protocol is intended for use by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood. The user is responsible for the safe handling of all chemicals and for the proper disposal of waste.

References

Application Notes and Protocols for High-Throughput Screening of 7-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for 7-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives. This class of compounds, featuring a pyrrolopyridine scaffold, has shown significant potential as kinase inhibitors. The protocols detailed below are tailored for the identification and characterization of these derivatives against key oncogenic kinases, such as those in the RAF and FGFR families.

Introduction to this compound Derivatives in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the pyrrolopyridine nucleus have been identified as potent inhibitors of several kinase families, including RAF kinases (e.g., BRAF) and Fibroblast Growth Factor Receptors (FGFRs), which are key components of major signaling pathways like the RAS-RAF-MEK-ERK pathway. The protocols outlined herein describe robust HTS methods to efficiently screen compound libraries of this compound derivatives to identify novel and potent kinase inhibitors.

Target Signaling Pathways

The primary targets for this compound derivatives are often protein kinases involved in cell proliferation and survival. Two of the most relevant pathways are the RAS/RAF/MEK/ERK and the FGFR signaling cascades.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Recruits & Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Leads to Inhibitor This compound Derivative Inhibitor->BRAF Inhibits

Caption: The RAS/RAF/MEK/ERK Signaling Pathway.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K PLCg_Pathway PLCγ Pathway PLCg->PLCg_Pathway RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT MAPK_Pathway RAS-MAPK Pathway RAS->MAPK_Pathway AKT_Pathway AKT Pathway AKT->AKT_Pathway Proliferation Cell Proliferation, Survival, Angiogenesis MAPK_Pathway->Proliferation AKT_Pathway->Proliferation PLCg_Pathway->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

Caption: The FGFR Signaling Pathway.

High-Throughput Screening Workflow

A generalized workflow for screening this compound derivatives against a target kinase is depicted below. This workflow begins with a primary screen of a compound library, followed by confirmation of hits and subsequent characterization of confirmed inhibitors.

HTS_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identifies 'Hits' IC50_Determination IC50 Determination (Biochemical Assays) Hit_Confirmation->IC50_Determination Confirms Activity Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Potency & Target Engagement IC50_Determination->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies Cell_Based_Assays->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: General HTS Workflow for Kinase Inhibitors.

Data Presentation: Inhibitory Activity of Pyrrolopyridine Derivatives

The following tables summarize representative inhibitory activities of pyrrolopyridine derivatives against various kinases. Note that the specific data presented is for closely related analogs, as publicly available data for this compound derivatives is limited. These tables serve as an example of how to structure screening data.

Table 1: Biochemical IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivatives against FGFR Kinases. [1]

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712
4a 98112256>10000
4b 230350890>10000
4e 85105230>10000

Table 2: Cellular Proliferation IC50 Values of 1H-pyrrolo[2,3-b]pyridine Derivatives. [1]

Compound ID4T1 (Breast Cancer) IC50 (µM)
4h 0.85
4a 2.5
4b 5.8
4e 2.1

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for specific kinases of interest, such as BRAF or FGFR.

Protocol 1: LanthaScreen® TR-FRET Kinase Activity Assay

This biochemical assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.

Principle: A terbium (Tb)-labeled antibody specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Tb donor fluorophore into close proximity with a fluorescein (acceptor) label on the substrate. Excitation of the Tb donor results in Förster Resonance Energy Transfer (FRET) to the fluorescein acceptor, generating a time-resolved FRET (TR-FRET) signal that is proportional to kinase activity.

Materials:

  • Target Kinase (e.g., BRAF, FGFR1)

  • LanthaScreen® Tb-labeled Phospho-Specific Antibody

  • Fluorescein-labeled Substrate (e.g., Fl-MAP2K1 for RAF kinases)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[2]

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • This compound derivative library (in DMSO)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 2.5 µL of 4x concentrated test compounds (serially diluted in kinase reaction buffer with DMSO) into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Kinase Reaction Initiation:

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2x ATP solution in kinase reaction buffer at a concentration near the Km for the target kinase.

    • Add 2.5 µL of the 2x kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.[2]

  • Reaction Termination and Detection:

    • Prepare a 2x detection solution containing Tb-labeled antibody and EDTA in TR-FRET dilution buffer.

    • Add 10 µL of the detection solution to each well to stop the reaction. The final volume is 20 µL.[3]

  • Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow for antibody binding.[2][3]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) with excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine IC50 values.

Protocol 2: HTRF® KinEASE™ Kinase Assay

This is another TR-FRET based biochemical assay that is broadly applicable to many kinases.

Principle: This assay uses a universal biotinylated peptide substrate, a europium (Eu)-cryptate labeled phospho-specific antibody, and streptavidin-XL665 (SA-XL665). Upon phosphorylation by the target kinase, the Eu-labeled antibody binds to the phospho-peptide. The biotin tag on the peptide is bound by SA-XL665, bringing the Eu donor and XL665 acceptor into proximity for FRET.[4][5]

Materials:

  • Target Kinase

  • HTRF® KinEASE™ Substrate (biotinylated)

  • HTRF® Eu-cryptate labeled phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • ATP

  • Enzymatic Buffer

  • Detection Buffer (containing EDTA)

  • This compound derivative library (in DMSO)

  • 384-well low-volume plates

  • HTRF® compatible plate reader

Procedure:

  • Compound and Enzyme Addition:

    • Dispense 0.5 µL of test compound solution into the assay plate.[6]

    • Add 5.5 µL of the target kinase diluted in enzymatic buffer to each well.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Reaction Initiation:

    • Add 2 µL of the biotinylated substrate.[6]

    • Start the reaction by adding 2 µL of ATP solution.[6]

  • Incubation: Cover the plate and incubate at room temperature for 10-30 minutes.[6]

  • Detection:

    • Add 10 µL of a premixed solution of Eu-labeled antibody and SA-XL665 in detection buffer (which contains EDTA to stop the reaction).[5][6]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[6]

  • Data Acquisition: Read the plate on an HTRF® compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) with excitation at 337 nm.[6]

  • Data Analysis: Calculate the HTRF ratio ([665 nm emission / 620 nm emission] x 10,000). Determine IC50 values by plotting the HTRF ratio against compound concentration.[6]

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay

This cell-based assay measures the binding of compounds to a target kinase within living cells.

Principle: The target kinase is expressed in cells as a fusion protein with NanoLuc® luciferase. A fluorescent, cell-permeable tracer that binds to the kinase's active site is added to the cells. Binding of the tracer to the NanoLuc®-kinase fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). Test compounds that bind to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7][8]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for NanoLuc®-Kinase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • This compound derivative library (in DMSO)

  • White, tissue culture-treated 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Seeding and Transfection (Day 1):

    • Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector.

    • Seed the transfected cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at 2x the final desired concentration in Opti-MEM®.

    • Add the test compounds to the cells, followed immediately by the addition of the tracer.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a BRET-capable luminometer, measuring both donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50 values, representing the compound's affinity for the target kinase in a cellular environment.

Conclusion

The HTS assays described provide a robust framework for the discovery and characterization of novel kinase inhibitors based on the this compound scaffold. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent and selective compounds, understand their mechanism of action, and advance promising candidates through the drug discovery pipeline. The provided protocols and workflows are intended as a guide and should be optimized for the specific kinase target and experimental conditions.

References

Application Notes and Protocols: 7-Chloro-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family, is a privileged fragment in drug discovery, particularly for the development of kinase inhibitors. Its structure features a bicyclic aromatic system with a hydrogen bond donor (pyrrole N-H) and a hydrogen bond acceptor (pyridine N), which effectively mimics the adenine hinge-binding motif of ATP. This allows it to anchor to the hinge region of the ATP binding site of many kinases. The chlorine atom at the 7-position provides a valuable vector for synthetic elaboration, enabling fragment growth and optimization of potency and selectivity. These characteristics make this compound an excellent starting point for fragment-based drug design (FBDD) campaigns targeting a variety of protein kinases implicated in diseases such as cancer and neurodegenerative disorders.

Key Applications in Fragment-Based Drug Design

The this compound scaffold has been successfully employed as a foundational fragment for the development of inhibitors targeting several important kinase families.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of the pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against FGFRs.[1] Abnormal FGFR signaling is a key driver in various cancers.[1] The 7-azaindole core of these inhibitors forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain.[2]

2. Focal Adhesion Kinase (FAK) Inhibition: Fragment screening campaigns have identified the pyrrolo[2,3-b]pyridine scaffold as a binder to the hinge region of FAK. FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, and is a target in oncology.

3. Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: While direct screening data for this compound against LRRK2 is not prevalent, the broader pyrrolopyridine scaffold is a known starting point for LRRK2 inhibitors. LRRK2 is a key target in the development of therapeutics for Parkinson's disease.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for an FBDD campaign starting with this compound and subsequent fragment evolution. This data is compiled based on typical values observed for similar azaindole fragments in kinase inhibitor development.

Table 1: Initial Fragment Screening Data

Fragment IDFragment NameTarget KinaseScreening MethodBinding Affinity (Kd)Ligand Efficiency (LE)
F01This compoundFGFR1SPR250 µM0.35
F01This compoundFAKNMR500 µM0.32
F01This compoundLRRK2Thermal Shift800 µM0.30

Table 2: Structure-Activity Relationship (SAR) of Analogs Targeting FGFR1

Compound IDR-Group at 7-positionIC50 (FGFR1)Ligand Efficiency (LE)
F01-Cl>100 µM0.35
D01-NH-(4-methoxyphenyl)15 µM0.38
D02-NH-(3,5-dimethoxyphenyl)2.5 µM0.41
D03-NH-(3-chloro-4-fluorophenyl)0.8 µM0.45

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign using this compound are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) for Primary Fragment Screening

Objective: To identify initial binding of this compound to the target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target kinase (e.g., FGFR1)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified target kinase (20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.

  • Fragment Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is matched across all samples and the running buffer.

    • Inject the fragment solutions over the immobilized kinase surface and a reference flow cell. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Perform solvent correction using injections of running buffer with slightly varying DMSO concentrations.

    • Determine the equilibrium dissociation constant (Kd) by fitting the steady-state binding responses to a 1:1 binding model.

Protocol 2: 1H-15N HSQC NMR for Fragment Screening and Hit Validation

Objective: To confirm the binding of this compound to the target kinase and map the binding site.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • 15N-labeled purified target kinase (e.g., FAK)

  • NMR buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT in 90% H2O/10% D2O)

  • This compound stock solution (100 mM in d6-DMSO)

Procedure:

  • Sample Preparation:

    • Prepare a 50-100 µM solution of 15N-labeled target kinase in NMR buffer.

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Prepare a sample of the 15N-labeled kinase with a 10-fold molar excess of this compound (e.g., 500 µM fragment for a 50 µM protein concentration). Ensure the final DMSO concentration is consistent.

  • NMR Data Acquisition:

    • Acquire a 1H-15N HSQC spectrum of the protein-fragment mixture under the same conditions as the reference spectrum.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify chemical shift perturbations (CSPs) of specific amide resonances. Significant CSPs indicate that the corresponding residues are in or near the fragment's binding site.

    • For affinity determination, perform a titration by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the fragment and fit the CSP data to a binding isotherm.

Protocol 3: X-ray Crystallography for Structural Characterization of the Protein-Fragment Complex

Objective: To determine the three-dimensional structure of this compound bound to the target kinase.

Materials:

  • Purified target kinase (e.g., LRRK2) at high concentration (5-10 mg/mL)

  • Crystallization screens and plates

  • This compound

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Co-crystallization:

    • Incubate the target kinase with a 2-5 fold molar excess of this compound for 1-2 hours on ice.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen conditions.

  • Crystal Soaking (Alternative Method):

    • Grow apo-protein crystals under previously established conditions.

    • Prepare a soaking solution containing the mother liquor supplemented with 1-10 mM this compound.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the model and build the fragment into the observed electron density.

Visualizations

Signaling Pathways

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PLCg->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT->Cell_Response Inhibitor This compound -derived Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK Phosphorylates Crk Crk p130Cas->Crk DOCK180 DOCK180 Crk->DOCK180 Rac Rac DOCK180->Rac Cell_Migration Cell Migration & Adhesion Rac->Cell_Migration Inhibitor This compound -derived Inhibitor Inhibitor->FAK

Caption: FAK Signaling Pathway and Point of Inhibition.

Experimental Workflows

FBDD_Workflow cluster_screening Primary Screening & Hit ID cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. This compound) SPR_Screening SPR Screening Fragment_Library->SPR_Screening Hit_Identification Hit Identification (K_d ~ mM-µM) SPR_Screening->Hit_Identification NMR_Validation NMR Validation (HSQC) Hit_Identification->NMR_Validation Xray_Structure X-ray Crystallography NMR_Validation->Xray_Structure SAR_by_Synthesis SAR by Synthesis (Fragment Growing) Xray_Structure->SAR_by_Synthesis Potency_Assay Potency & Selectivity Assays (IC50) SAR_by_Synthesis->Potency_Assay Potency_Assay->SAR_by_Synthesis Iterative Optimization Lead_Compound Lead Compound (Potency ~ nM) Potency_Assay->Lead_Compound

References

Functionalization of the Pyrrole Ring in 7-Chloro-1H-pyrrolo[3,2-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrole ring of 7-Chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The functionalization of this core structure is crucial for the development of novel therapeutic agents, including kinase inhibitors and other targeted therapies.

Introduction

This compound, also known as 7-chloro-4-azaindole, is a versatile building block in drug discovery. The pyrrole ring within this scaffold is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. This reactivity allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide details key functionalization reactions, including halogenation, formylation, and metal-catalyzed cross-coupling reactions, providing researchers with the necessary protocols to synthesize diverse libraries of this compound derivatives.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a fundamental strategy for the direct functionalization of the pyrrole ring in this compound. Due to the electronic nature of the bicyclic system, these reactions are highly regioselective, favoring substitution at the C3 position.

Halogenation

Introduction of a halogen atom at the C3 position serves as a versatile handle for subsequent cross-coupling reactions. Iodination and bromination are the most common halogenation reactions for this scaffold.

Table 1: Halogenation of this compound

ReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
IodinationN-Iodosuccinimide (NIS)DMFRoom Temp.295Generic Protocol
BrominationN-Bromosuccinimide (NBS)DMFRoom Temp.2HighInferred

Protocol 1: C3-Iodination of this compound

This protocol describes the iodination of this compound at the C3 position using N-iodosuccinimide.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF, add N-iodosuccinimide (1.1 eq.) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Reaction Stir at RT, 2h This compound->Reaction NIS N-Iodosuccinimide (NIS) NIS->Reaction DMF DMF DMF->Reaction Product 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Reaction->Product

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method to introduce a formyl group onto an electron-rich aromatic ring. This reaction on this compound provides the corresponding C3-aldehyde, a valuable intermediate for further synthetic transformations.

Table 2: Vilsmeier-Haack Formylation

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)
This compoundPOCl₃, DMFDichloromethane0 to RT4This compound-3-carbaldehydeModerate to High

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol details the formylation of the C3 position of this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of DMF in DCM at 0 °C, slowly add POCl₃ (1.2 eq.) and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it into ice-water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound-3-carbaldehyde.

G cluster_reagents Reagent Formation cluster_reaction Reaction cluster_workup Workup & Product DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Reaction_Step Reaction in DCM Vilsmeier_Reagent->Reaction_Step Start_Mat This compound Start_Mat->Reaction_Step Hydrolysis Aqueous Workup Reaction_Step->Hydrolysis Product This compound-3-carbaldehyde Hydrolysis->Product

Metal-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, introducing aryl, heteroaryl, and alkynyl moieties at the C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the arylation and heteroarylation of the pyrrole ring. The reaction of 3-bromo- or 3-iodo-7-chloro-1H-pyrrolo[3,2-b]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base affords the corresponding 3-substituted product.

Table 3: Suzuki-Miyaura Coupling of 3-Halo-7-chloro-1H-pyrrolo[3,2-b]pyridine

SubstrateCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Yield (%)
7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridineArylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O90Good to Excellent
7-Chloro-3-bromo-1H-pyrrolo[3,2-b]pyridineHeteroarylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent

Protocol 3: Suzuki-Miyaura Coupling of 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

This protocol describes a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine.

G Start_Mat 7-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Reaction Suzuki Coupling Dioxane/H2O, 90°C Start_Mat->Reaction Boronic_Acid Ar-B(OH)2 Boronic_Acid->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Product 3-Aryl-7-chloro-1H-pyrrolo[3,2-b]pyridine Reaction->Product

N-Functionalization of the Pyrrole Ring

The nitrogen atom of the pyrrole ring can also be functionalized, typically through alkylation or arylation, to further diversify the chemical space of this compound derivatives.

N-Arylation

Ullmann-type coupling reactions can be employed for the N-arylation of the pyrrole ring.

Table 4: N-Arylation of this compound

Coupling PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneCuI8-HydroxyquinolineK₂CO₃DMSO1206Not specified[1]

Protocol 4: N-Arylation of this compound

This protocol describes the copper-catalyzed N-arylation of this compound.[1]

Materials:

  • This compound

  • Iodobenzene

  • Cuprous iodide (CuI)

  • 8-Hydroxyquinoline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add this compound (1.0 eq.), iodobenzene (1.5 eq.), cuprous iodide (0.15 eq.), 8-hydroxyquinoline (0.15 eq.), and potassium carbonate (3.0 eq.).[1]

  • Add DMSO and purge the flask with nitrogen.[1]

  • Heat the reaction mixture to 120 °C and stir for 6 hours.[1]

  • After cooling, add water and extract with ethyl acetate.[1]

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate and purify the crude product by chromatography.[1]

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Pyrrole This compound Reaction Ullmann Coupling DMSO, 120°C, 6h Pyrrole->Reaction Aryl_Halide Iodobenzene Aryl_Halide->Reaction Catalyst CuI Catalyst->Reaction Ligand 8-Hydroxyquinoline Ligand->Reaction Base K2CO3 Base->Reaction Product 1-Phenyl-7-chloro-1H-pyrrolo[3,2-b]pyridine Reaction->Product

Conclusion

The functionalization of the pyrrole ring in this compound provides a powerful platform for the synthesis of diverse and complex molecules with significant potential in drug discovery. The protocols outlined in this document for halogenation, formylation, Suzuki-Miyaura coupling, and N-arylation serve as a foundational guide for researchers to explore the chemical space around this privileged scaffold. Careful selection of reagents and optimization of reaction conditions will be key to achieving high yields and desired regioselectivity in the synthesis of novel derivatives.

References

Application Notes and Protocols: Scale-up Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Chloro-1H-pyrrolo[3,2-b]pyridine, a derivative of 7-azaindole, is a critical heterocyclic intermediate in the discovery and development of novel therapeutics. Its structural motif is a key component in a variety of biologically active molecules, including inhibitors of kinases, Orai channels, and the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1). The significant therapeutic potential of these downstream compounds necessitates a robust and scalable synthetic route to this compound to support extensive preclinical evaluation.

These application notes provide a detailed protocol for the scale-up synthesis of this compound, along with its application in the synthesis of a preclinical candidate targeting DprE1 for the treatment of tuberculosis. The protocols are intended for researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

The multi-step synthesis of this compound on a large scale begins with commercially available 4-chloro-3-nitropyridine. The key steps involve a Bartoli indole synthesis followed by chlorination.

Synthesis_Pathway A 4-Chloro-3-nitropyridine C Intermediate Adduct A->C THF, -78 °C to -20 °C B Vinylmagnesium bromide B->C D 1H-Pyrrolo[3,2-b]pyridine 4-oxide C->D Cyclization F This compound D->F Reflux    E Phosphorus oxychloride (POCl3) E->F

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol outlines a two-step process for the gram-scale synthesis of the target compound.

Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine 4-oxide

A solution of 4-chloro-3-nitro-pyridine (e.g., 50 g, 1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this solution, vinylmagnesium bromide (1.0 M in THF, 3 equivalents) is added dropwise, maintaining the temperature below -70 °C. Upon completion of the addition, the reaction mixture is allowed to warm to -20 °C and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, which is then cyclized to 1H-pyrrolo[3,2-b]pyridine 4-oxide.

Step 2: Synthesis of this compound

The crude 1H-pyrrolo[3,2-b]pyridine 4-oxide from the previous step is dissolved in phosphorus oxychloride (POCl3, 10-20 equivalents) and heated to reflux for 6 hours.[1] The reaction mixture is then cooled to room temperature and concentrated under reduced pressure to remove excess POCl3. The residue is carefully quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Large-Scale Purification

For multi-gram scale, purification by flash chromatography can be cumbersome. An alternative purification involves extraction and recrystallization.

  • After quenching the reaction with sodium bicarbonate, the aqueous layer is extracted multiple times with ethyl acetate (e.g., 3 x 400 mL for a ~50 g scale reaction).

  • The combined organic layers are washed with saturated brine.

  • The organic solution is dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed by evaporation under vacuum using a rotary evaporator.

  • The resulting solid can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a yellow solid.

Data Presentation

ParameterStep 1 (Oxide Formation)Step 2 (Chlorination & Purification)Overall
Starting Material 4-Chloro-3-nitropyridine1H-Pyrrolo[3,2-b]pyridine 4-oxide4-Chloro-3-nitropyridine
Scale 50 g~45 g50 g
Yield ~90% (crude)~88%~79%
Purity (by HPLC) N/A>97%>97%
Appearance Brown oilYellow solidYellow solid

Application in Preclinical Studies: Synthesis of a DprE1 Inhibitor

This compound is a key intermediate for the synthesis of a novel class of noncovalent DprE1 inhibitors for the treatment of tuberculosis. The following protocol describes the synthesis of a representative preclinical candidate.

Preclinical_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Preclinical DprE1 Inhibitor Candidate A->E Buchwald-Hartwig Amination B Amine Side Chain Precursor B->E C Palladium Catalyst & Ligand C->E D Base D->E

Caption: Synthesis of a DprE1 inhibitor from the title compound.

Protocol 3: Synthesis of a DprE1 Inhibitor Candidate

A mixture of this compound (1 equivalent), the desired amine side chain precursor (1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a suitable ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., cesium carbonate, 2 equivalents) in an appropriate solvent (e.g., dioxane) is degassed and heated under a nitrogen atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the final DprE1 inhibitor.

Conclusion

The protocols detailed herein provide a scalable and efficient pathway for the synthesis of this compound, a vital intermediate for preclinical drug development. The successful application of this intermediate in the synthesis of a DprE1 inhibitor highlights its importance in accessing novel chemical matter for challenging therapeutic targets. These application notes serve as a valuable resource for researchers engaged in the discovery and development of new medicines.

References

Application Notes and Protocols for the Purity Assessment of 7-Chloro-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical assessment of 7-Chloro-1H-pyrrolo[3,2-B]pyridine purity. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate and reproducible results for quality control and in-process monitoring.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization and quality control. This document outlines detailed protocols for the most common and effective analytical techniques for purity assessment.

Analytical Methods Overview

A multi-tiered approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile of this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the main component and its organic impurities. Gas Chromatography (GC) is suitable for analyzing volatile impurities and residual solvents. Mass Spectrometry (MS) provides structural information on impurities, while quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal method for purity determination without the need for a reference standard of each impurity.

cluster_workflow Purity Assessment Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC RP-HPLC Analysis (Purity & Impurities) Prep->HPLC GC GC Analysis (Volatile Impurities) Prep->GC NMR qNMR Analysis (Orthogonal Purity) Prep->NMR MS LC-MS/GC-MS (Impurity Identification) HPLC->MS Data Data Analysis & Purity Calculation HPLC->Data GC->MS GC->Data MS->Data NMR->Data Report Final Purity Report Data->Report

Caption: General workflow for the purity assessment of this compound.

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

This method is designed for the separation and quantification of this compound and its non-volatile organic impurities.

3.1.1. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

3.1.2. Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.1.3. Data Analysis

The percentage purity is calculated by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Analysis of Volatile Impurities by Gas Chromatography (GC)

This method is suitable for the determination of residual solvents and other volatile impurities.

3.2.1. Chromatographic Conditions

ParameterValue
Column DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent)
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL (Split ratio 20:1)
Diluent Dimethyl Sulfoxide (DMSO)

3.2.2. Standard and Sample Preparation

  • Standard Solution (for residual solvents): Prepare a stock solution of known residual solvents in DMSO. Further dilute to achieve a final concentration of approximately 100 µg/mL for each solvent.

  • Sample Solution (50 mg/mL): Accurately weigh about 500 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with DMSO.

3.2.3. Data Analysis

Quantify residual solvents by comparing the peak areas from the sample solution to those from the standard solution.

Impurity Identification by Mass Spectrometry (MS)

MS, coupled with either HPLC (LC-MS) or GC (GC-MS), is used for the structural elucidation of unknown impurities.

3.3.1. LC-MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

3.3.2. GC-MS Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 35-400

3.3.3. Data Interpretation

The fragmentation patterns of the impurities are analyzed to propose their chemical structures. The high-resolution mass data from TOF-MS can be used to determine the elemental composition of the impurities.

cluster_pathway Potential Impurity Relationship StartingMaterial Starting Materials/ Intermediates ProcessImpurity Process-Related Impurities StartingMaterial->ProcessImpurity Incomplete Reaction Byproduct Reaction By-products StartingMaterial->Byproduct MainCompound This compound DegradationProduct Degradation Products MainCompound->DegradationProduct Stress Conditions (Light, Heat, etc.) ProcessImpurity->MainCompound Purification

Caption: Logical relationship between the main compound and potential impurities.

Purity Assessment by Quantitative NMR (qNMR)

qNMR provides an independent assessment of purity and can be used to certify the reference standard.

3.4.1. NMR Acquisition Parameters

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Anhydride or Dimethyl Sulfone (accurately weighed)
Pulse Program Standard 1D proton with a long relaxation delay (D1) of at least 5 times the longest T1
Number of Scans 16 or more for good signal-to-noise
Temperature 25 °C

3.4.2. Sample Preparation

  • Accurately weigh about 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube.

  • Add approximately 0.7 mL of DMSO-d6.

  • Ensure complete dissolution by gentle vortexing.

3.4.3. Data Analysis

The purity of this compound is calculated using the following formula:

Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd

Where:

  • I = Integral of a specific signal

  • N = Number of protons for that signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Summary of Quantitative Data

The following table summarizes typical specifications for the purity and impurity levels of this compound.

Analytical MethodParameterSpecification
RP-HPLC Purity (Area %)≥ 98.0%
Individual Unspecified Impurity≤ 0.10%
Total Impurities≤ 1.0%
GC Residual SolventsAs per ICH Q3C guidelines
qNMR Purity (w/w %)≥ 98.0%

Disclaimer: The provided protocols are intended as a starting point. Method validation should be performed in accordance with ICH guidelines to ensure suitability for its intended purpose.

7-Chloro-1H-pyrrolo[3,2-b]pyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-01

Introduction

7-Chloro-1H-pyrrolo[3,2-b]pyridine, also known as 7-chloro-4-azaindole, is a valuable heterocyclic building block for the discovery of novel bioactive molecules. Its pyrrolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, as it can mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site. The chlorine atom at the 7-position provides a convenient handle for introducing a wide range of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity of potential drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold for synthesizing novel kinase inhibitors through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Applications

The primary application of this compound in drug discovery is as a starting material for the synthesis of kinase inhibitors targeting a variety of signaling pathways implicated in cancer and other diseases. The 7-position of the pyrrolo[3,2-b]pyridine core is a key vector for modification to achieve desired potency and selectivity against specific kinase targets.

Table 1: Exemplary Kinase Inhibitors Derived from Pyrrolopyridine Scaffolds and their Biological Activities

Compound IDScaffold ModificationTarget Kinase(s)IC50 (µM)Reference
1 7-(Aryl)-1H-pyrrolo[3,2-b]pyridineMultiple KinasesVaries by aryl group and kinaseGeneral scaffold application
2 7-(Aminoaryl)-1H-pyrrolo[3,2-b]pyridineMultiple KinasesVaries by aminoaryl group and kinaseGeneral scaffold application
Compound 9 Pyrrolo[2,3-b]pyridine derivativeAnticancer (PC-3, NCI-H460, Hela)31.05 - 35.12[1]
Compound 10t 1H-pyrrolo[3,2-c]pyridine derivativeTubulin Polymerization0.12 - 0.21[2]

Signaling Pathways and Experimental Workflows

The derivatization of this compound through Suzuki-Miyaura and Buchwald-Hartwig coupling reactions allows for the generation of libraries of compounds that can be screened against various kinase targets. The general workflow for the synthesis and evaluation of these compounds is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening & Evaluation A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid) A->B C Buchwald-Hartwig Amination (Amine) A->C D 7-Aryl-1H-pyrrolo[3,2-b]pyridine Derivatives B->D E 7-Amino-1H-pyrrolo[3,2-b]pyridine Derivatives C->E F Kinase Inhibition Assays D->F E->F G Cell-Based Proliferation Assays F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.

The synthesized compounds can modulate various signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, by inhibiting key kinases within these cascades.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Pyrrolopyridine Derivatives RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Substituted-1H-pyrrolo[3,2-b]pyridine (Kinase Inhibitor) Inhibitor->RAF Inhibitor->PI3K

Caption: Inhibition of key kinases in oncogenic signaling pathways by 7-substituted-1H-pyrrolo[3,2-b]pyridine derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1H-pyrrolo[3,2-b]pyridine.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[3]
22-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[3]
36-Chloropyrido[2,3-d]pyrimidineArylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene11024Varies[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand (0.04 - 0.1 eq)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 eq)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the amine, Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-amino-1H-pyrrolo[3,2-b]pyridine derivative.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloro/Bromo-pyridines

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460[5]
24-Chloro-N-phenylpyridin-2-amineVarious aminesNot specifiedNot specifiedNot specifiedHigher TempVariesVaries[2]
3N-((6-Chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineVarious aminesPd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane100-1100.33-6Varies[6]

Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of novel heterocyclic compounds, particularly kinase inhibitors. The protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer robust methods for the derivatization of this core, enabling the generation of diverse chemical libraries for drug discovery programs. The successful application of these methods can lead to the identification of potent and selective inhibitors of key kinases involved in various disease states.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Low or non-existent yields of the target compound are a primary concern. This section addresses potential causes and offers systematic troubleshooting steps.

Q1: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I address them?

A1: Several factors can contribute to low or no product formation in the synthesis of this compound. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical. For instance, in palladium-catalyzed cross-coupling reactions, the ligand can significantly impact the yield.

  • Poor Quality of Starting Materials: The purity of precursors, such as substituted pyridines, is crucial. Impurities can interfere with the reaction.

  • Presence of Moisture or Oxygen: Many organometallic reactions used in heterocyclic synthesis are sensitive to air and moisture.

  • Incorrect Stoichiometry: The molar ratios of reactants and reagents must be precise.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent Quality (Purity, Stoichiometry, Activity) check_conditions->check_reagents Conditions OK optimize Systematic Optimization check_conditions->optimize Conditions incorrect check_catalyst Evaluate Catalyst/Ligand System check_reagents->check_catalyst Reagents OK check_reagents->optimize Reagents faulty check_catalyst->optimize System OK check_catalyst->optimize Catalyst inactive purification Investigate Purification Step optimize->purification Still low yield success Improved Yield optimize->success purification->success

Caption: Troubleshooting workflow for low product yield.

Frequently Asked Questions (FAQs)

Q2: What are the most common synthetic routes for this compound, and how do their yields compare?

A2: The synthesis of this compound can be approached through several routes, with varying yields. The choice of method often depends on the available starting materials and the desired scale of the reaction.

Synthetic RouteKey ReagentsReported YieldReference
From 2-chloro-3-nitropyridinevinylmagnesium bromide11-16%[1]
From 1H-pyrrolo[3,2-b]pyridine 4-oxidePOCl377%[2]
Palladium-catalyzed couplingVariesVaries[3]

Q3: I am observing significant impurity formation. What are the likely side reactions?

A3: Side reactions are a common cause of low yields and purification challenges. In the synthesis of 7-azaindole derivatives, several side reactions can occur:

  • Over-reduction: In reactions involving the reduction of a nitro group, over-reduction can lead to undesired products.

  • Dimerization: Some reactive intermediates may dimerize, especially at high concentrations.

  • Rearrangements: Under certain conditions, particularly with nucleophilic substitution on the pyridine ring, rearrangements of the pyrrolopyridine core can occur.[4]

  • Formation of Isomers: Depending on the synthetic route, the formation of regioisomers is possible. Careful control of reaction conditions and purification are necessary to isolate the desired isomer.

Q4: My purification by column chromatography is resulting in significant product loss. Are there any tips for improving the purification of this compound?

A4: Purification of nitrogen-containing heterocyclic compounds like this compound can be challenging due to their polarity and potential for interaction with silica gel.

  • Choice of Eluent: A gradient elution is often more effective than an isocratic one. A common eluent system is a mixture of ethyl acetate and hexanes.[1]

  • Silica Gel Deactivation: Tailing on the column can be minimized by deactivating the silica gel with a small percentage of a base like triethylamine in the eluent system.

  • Alternative Purification Methods: If column chromatography proves inefficient, consider other techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-3-nitropyridine

This protocol is based on the reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide.

Materials:

  • 2-chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (4.0 eq) to the cooled solution.

  • Allow the reaction mixture to warm to -20 °C and stir for 8 hours.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Reaction Scheme:

Reaction_Scheme_1 cluster_conditions Reaction Conditions reactant1 2-Chloro-3-nitropyridine reactant2 + Vinylmagnesium bromide condition1 1. THF, -78 °C to -20 °C product This compound condition1->product condition2 2. NH4Cl (aq) quench

References

Technical Support Center: Halogenation of 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of halogenating 1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the halogenation of 1H-pyrrolo[3,2-b]pyridine?

Based on the electronic properties of the bicyclic system, electrophilic halogenation is expected to occur predominantly at the 3-position of the pyrrole ring. The pyrrole moiety is generally more activated towards electrophilic substitution than the pyridine ring.[1] For the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine), halogenation occurs almost exclusively at the 3-position, which strongly suggests similar reactivity for 1H-pyrrolo[3,2-b]pyridine.[2]

Q2: Which halogenating agents are commonly used for this scaffold?

Commonly used halogenating agents include N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) as they offer milder reaction conditions compared to elemental halogens. Other reagents like molecular iodine (I₂) and copper(II) bromide have also been employed for related azaindole systems.[3][4]

Q3: Can over-halogenation occur, and how can it be minimized?

Yes, over-halogenation, leading to di- or tri-halogenated products, is a potential side reaction, especially with highly reactive halogenating agents or prolonged reaction times. To minimize this, it is crucial to use a stoichiometric amount of the halogenating agent (typically 1.0 to 1.1 equivalents). Careful monitoring of the reaction progress by TLC or LC-MS and stopping the reaction upon consumption of the starting material is also recommended.

Q4: Is N-halogenation a possible side reaction?

N-halogenation, particularly on the pyrrole nitrogen, is a possible competing reaction, though often reversible.[5][6] The use of N-halosuccinimides can sometimes lead to the formation of N-halo intermediates. Working under neutral or slightly acidic conditions can often suppress this side reaction.

Q5: Are there any concerns about the stability of the 1H-pyrrolo[3,2-b]pyridine ring system during halogenation?

Under harsh acidic conditions or with strongly oxidizing halogenating agents, there is a potential for ring opening or rearrangement of the pyrrolopyridine core.[7] It is advisable to use mild reaction conditions and avoid strong acids unless specifically required for a particular protocol.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Halogenated Product
Possible Cause Suggested Solution
Insufficiently reactive halogenating agent.For less reactive substrates, a more potent halogenating agent might be needed. Alternatively, an activator such as a Lewis acid or a protic acid can be used, but with caution to avoid ring degradation.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.
Inappropriate solvent.Ensure the solvent is suitable for the chosen halogenating agent and starting material. Common solvents include THF, DMF, and acetonitrile.
Deactivation of the starting material.If the substrate has strongly electron-withdrawing groups, it may be too deactivated for standard electrophilic halogenation. Alternative strategies like metal-halogen exchange might be necessary.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Halogenation on the pyridine ring.While less likely, some halogenation might occur on the pyridine ring. Using milder and more regioselective reagents like N-halosuccinimides can improve selectivity for the 3-position of the pyrrole ring.
Radical side reactions.If using NBS, ensure the reaction is performed in the dark and at a controlled temperature to minimize radical-mediated side reactions. The use of radical inhibitors can also be considered.
Isomerization of the starting material or product.Confirm the stability of your starting material and product under the reaction conditions.
Problem 3: Formation of Over-halogenated Byproducts
Possible Cause Suggested Solution
Excess halogenating agent.Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent. Adding the reagent portion-wise can also help control the reaction.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed.
High reaction temperature.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Summary

The following table summarizes typical conditions and expected outcomes for the halogenation of 1H-pyrrolo[3,2-b]pyridine and related azaindoles.

Halogenating AgentTypical SolventTemperature (°C)Expected Major ProductPotential Side Products
N-Bromosuccinimide (NBS)DMF, CH₂Cl₂0 - RT3-Bromo-1H-pyrrolo[3,2-b]pyridineDi-brominated products, N-bromination
N-Chlorosuccinimide (NCS)DMF, THF0 - RT3-Chloro-1H-pyrrolo[3,2-b]pyridineDi-chlorinated products
N-Iodosuccinimide (NIS)DMF, AcetonitrileRT - 603-Iodo-1H-pyrrolo[3,2-b]pyridineDi-iodinated products
Iodine (I₂) / Base (e.g., KOH)DMFRT3-Iodo-1H-pyrrolo[3,2-b]pyridineLow conversion, potential for N-iodination

Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS
  • Preparation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Halogenation_Pathway cluster_main Halogenation of 1H-pyrrolo[3,2-b]pyridine cluster_side Potential Side Reactions Start 1H-pyrrolo[3,2-b]pyridine Reagent Halogenating Agent (e.g., NBS, NCS, NIS) Product 3-Halo-1H-pyrrolo[3,2-b]pyridine (Desired Product) Reagent->Product Electrophilic Aromatic Substitution Overhalogenation Di-halogenated Product Reagent->Overhalogenation Excess Reagent/ High Temperature NHalogenation N-Halogenated Intermediate Reagent->NHalogenation Competing Pathway Degradation Ring Opening/ Degradation Reagent->Degradation Harsh Conditions

Caption: Main reaction pathway and potential side reactions in the halogenation of 1H-pyrrolo[3,2-b]pyridine.

Troubleshooting_Workflow Start Experiment Start: Halogenation of 1H-pyrrolo[3,2-b]pyridine Check_Conversion Check Conversion Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Check_Purity Check Purity Good_Conversion->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Impure_Product Impure Product Check_Purity->Impure_Product No Analyze_Impurities Analyze Impurities Impure_Product->Analyze_Impurities Overhalogenation Over-halogenation? Analyze_Impurities->Overhalogenation Isomers Isomers? Analyze_Impurities->Isomers Other_Byproducts Other Byproducts? Analyze_Impurities->Other_Byproducts Adjust_Stoichiometry Adjust Stoichiometry/ Reaction Time Overhalogenation->Adjust_Stoichiometry Yes Adjust_Conditions Adjust Temperature/ Reagent Isomers->Adjust_Conditions Yes Purify Optimize Purification Other_Byproducts->Purify Yes

Caption: A troubleshooting workflow for identifying and resolving common issues in the halogenation of 1H-pyrrolo[3,2-b]pyridine.

References

Technical Support Center: Purification of 7-Chloro-1H-pyrrolo[3,2-B]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 7-Chloro-1H-pyrrolo[3,2-b]pyridine and its intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound intermediates in a question-and-answer format.

Issue 1: Persistent Impurities After Column Chromatography

  • Question: I am still observing impurities in my NMR spectrum after purifying my this compound intermediate by flash column chromatography. What could be the issue?

  • Answer: This is a common challenge. Several factors could be contributing to co-elution of impurities with your desired product.

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the impurities. It is recommended to perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to identify a system that provides better separation. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4 for good separation on a column.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation. As a general guideline, the ratio of silica gel to crude sample by weight should be between 20:1 and 100:1.

    • Presence of Highly Non-polar or Polar Impurities: If the impurities are very non-polar, they may elute quickly with the solvent front. Conversely, highly polar impurities may streak down the column. In such cases, a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

    • Acidic Nature of Silica Gel: The basic nitrogen on the pyridine ring of your compound can interact with the slightly acidic silica gel, leading to peak tailing and poor separation.[1] Using deactivated silica gel (e.g., treated with triethylamine) or adding a small amount of a basic modifier like triethylamine to the mobile phase can mitigate this issue.[1]

Issue 2: "Oiling Out" During Recrystallization

  • Question: My this compound intermediate is forming an oil instead of crystals during recrystallization. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point. This is a frequent issue with polar compounds like azaindole derivatives. Here are some troubleshooting steps:

    • Reduce the Cooling Rate: Slow, gradual cooling is crucial for crystal formation. Allow the solution to cool to room temperature slowly before transferring it to an ice bath.

    • Adjust Solvent Polarity: Using a highly polar solvent can sometimes promote oiling out. Experiment with a less polar solvent or a solvent mixture. A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble) can be effective.

    • Increase Solvent Volume: The solution might be too concentrated. Add more hot solvent to dissolve the oil completely and then allow it to cool slowly.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a pure crystal of your compound, adding a small "seed" crystal to the cooled solution can induce crystallization.

Issue 3: Colored Impurities in the Final Product

  • Question: My final product of this compound is colored, even after purification. What is the source of this color and how can I remove it?

  • Answer: Colored impurities can arise from starting materials, byproducts of the synthesis, or degradation of the product.

    • Activated Carbon Treatment: Treating a solution of your crude product with activated charcoal can effectively remove colored impurities. However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

    • Recrystallization: Recrystallization is often effective at removing colored impurities, as they may have different solubility profiles than your target compound.

    • Appropriate Work-up: Ensure that the reaction work-up is sufficient to remove any colored reagents or byproducts. For instance, if residual pyridine is the cause, an acidic wash of the organic layer can be effective.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for this compound intermediates?

    • A1: The most commonly employed purification methods are flash column chromatography and recrystallization. Flash chromatography is a versatile technique for separating complex mixtures, while recrystallization is an effective method for purifying solid compounds.

  • Q2: What are some common impurities I might encounter in the synthesis of this compound?

    • A2: Depending on the synthetic route, common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. For example, in syntheses involving nitropyridine precursors, incompletely reacted intermediates or over-nitrated species can be present.

  • Q3: How can I monitor the purity of my this compound intermediate?

    • A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the purity of column fractions. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

  • Q4: Can I use reversed-phase chromatography for the purification of this intermediate?

    • A4: Yes, reversed-phase flash chromatography using a C18-functionalized silica gel can be a good alternative, especially for polar compounds that are difficult to purify on normal-phase silica gel. A typical mobile phase would be a gradient of acetonitrile in water.

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound Intermediates

Purification TechniquePurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Flash Column Chromatography >95%50-90%Versatile for a wide range of impurities; good for separating complex mixtures.Can be time-consuming; requires larger volumes of solvent; potential for product loss on the column.
Recrystallization >98%40-80%Can yield very high purity; relatively simple and inexpensive.Not suitable for all compounds (e.g., oils or amorphous solids); requires finding a suitable solvent system; can have lower yields.
Preparative HPLC >99%30-70%Provides very high purity and excellent separation.Expensive; limited to small-scale purifications; requires specialized equipment.

Note: The purity and yield values are estimates and can vary significantly depending on the specific reaction, scale, and experimental conditions.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • a. TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 1:1 EtOAc/Hexanes).

    • Visualize the spots under a UV lamp. The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • b. Column Packing:

    • Secure the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 1:1 EtOAc/Hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to pack the silica gel evenly.

    • Add a thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • c. Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • d. Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a hand pump or nitrogen line) to start the elution.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the product by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • e. Product Isolation:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    • Confirm the purity of the final product by NMR and/or HPLC analysis.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for Purification Issues start Crude this compound purification_method Choose Purification Method start->purification_method chromatography Column Chromatography purification_method->chromatography Complex Mixture recrystallization Recrystallization purification_method->recrystallization Solid Product check_purity Check Purity (TLC, NMR, HPLC) chromatography->check_purity recrystallization->check_purity oiling_out Product 'Oils Out' recrystallization->oiling_out no_crystals No Crystals Form recrystallization->no_crystals pure_product Pure Product check_purity->pure_product Purity >98% impure_product Product is Impure check_purity->impure_product Purity <98% troubleshoot_chrom Troubleshoot Chromatography impure_product->troubleshoot_chrom From Chromatography troubleshoot_recryst Troubleshoot Recrystallization impure_product->troubleshoot_recryst From Recrystallization adjust_solvent_chrom Adjust Solvent System / Gradient troubleshoot_chrom->adjust_solvent_chrom check_loading Check Column Loading troubleshoot_chrom->check_loading use_deactivated_silica Use Deactivated Silica / Add Base troubleshoot_chrom->use_deactivated_silica slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling change_solvent_recryst Change Solvent / Use Co-solvent oiling_out->change_solvent_recryst seed_or_scratch Seed or Scratch Flask oiling_out->seed_or_scratch no_crystals->seed_or_scratch concentrate Concentrate Solution no_crystals->concentrate adjust_solvent_chrom->chromatography Re-purify check_loading->chromatography Re-purify use_deactivated_silica->chromatography Re-purify slow_cooling->recrystallization Re-attempt change_solvent_recryst->recrystallization Re-attempt seed_or_scratch->recrystallization Re-attempt concentrate->recrystallization Re-attempt

Caption: A decision-making workflow for troubleshooting common purification issues.

Experimental_Workflow Experimental Workflow for Flash Chromatography start Start: Crude Product tlc 1. TLC Analysis for Solvent System Optimization start->tlc column_prep 2. Prepare and Pack Silica Gel Column tlc->column_prep sample_load 3. Load Crude Sample onto Column column_prep->sample_load elution 4. Elute with Optimized Solvent System sample_load->elution fraction_collection 5. Collect Fractions elution->fraction_collection fraction_analysis 6. Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions 7. Combine Pure Fractions fraction_analysis->combine_fractions Identify Pure Fractions evaporation 8. Evaporate Solvent combine_fractions->evaporation end End: Purified Product evaporation->end

Caption: A stepwise workflow for purification by flash chromatography.

References

Technical Support Center: Optimizing N-alkylation of 7-Chloro-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 7-Chloro-1H-pyrrolo[3,2-B]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of this compound?

The primary challenges include low reaction yields, poor regioselectivity between the N-1 (pyrrolo) and N-4 (pyridino) positions, and the potential for side reactions. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can decrease the nucleophilicity of the pyrrolo nitrogen, making the reaction more difficult compared to simple indoles.

Q2: Which bases are typically recommended for this reaction?

Strong bases like sodium hydride (NaH) are frequently used to deprotonate the pyrrolo nitrogen, thereby increasing its nucleophilicity. Weaker bases such as potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile, although they may require higher temperatures or longer reaction times.

Q3: How does the choice of solvent affect the reaction outcome?

Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are generally preferred. DMF can often lead to higher yields and favor N-alkylation due to its ability to solvate the resulting anion effectively. Acetonitrile (ACN) is another viable option, particularly when using carbonate bases.

Q4: Can C-alkylation be a competing side reaction?

While N-alkylation is generally favored for pyrrolo[3,2-b]pyridines, C-alkylation at the C3 position can occur, especially if the N-H bond is not fully deprotonated. Using a sufficiently strong base and ensuring anhydrous conditions can help minimize this side reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the N-H of the pyrrolopyridine. 2. Poor Reagent Quality: The substrate, alkylating agent, or solvent may contain impurities, particularly water, which can quench the base. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.1. Switch to a stronger base (e.g., from K2CO3 to NaH). 2. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Low Yield 1. Incomplete Reaction: The reaction may not have reached completion. 2. Product Degradation: The product may be unstable under the reaction conditions, especially at elevated temperatures. 3. Suboptimal Stoichiometry: An incorrect ratio of base or alkylating agent to the substrate can lead to lower yields.1. Increase the reaction time and monitor progress by TLC or LC-MS. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Optimize the stoichiometry, typically using a slight excess of the base (1.1-1.5 eq.) and the alkylating agent (1.0-1.2 eq.).
Poor Regioselectivity (Alkylation at N-4) 1. Reaction Conditions: The combination of base and solvent may favor alkylation at the more nucleophilic pyridine nitrogen. 2. Steric Hindrance: A bulky alkylating agent may favor reaction at the less sterically hindered nitrogen.1. Screen different solvent and base combinations. For instance, NaH in THF has been shown to be selective for N-1 alkylation in similar systems. 2. For N-1 selectivity, consider using a less sterically demanding alkylating agent if possible.
Formation of Multiple Products 1. Over-alkylation: If the product is susceptible to further alkylation, di-alkylated species may form. 2. Side Reactions: The alkylating agent may react with the solvent or other species in the reaction mixture.1. Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation and other side reactions.

Data Presentation: N-Alkylation of Related Heterocycles

The following tables summarize reaction conditions for the N-alkylation of structurally similar compounds, providing a basis for optimizing the reaction for this compound.

Table 1: N-Alkylation of Indazole Derivatives

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
IndazoleBenzyl bromideNaHTHFRT>99 (N-1)[1]
3-CarboxymethylindazoleBenzyl bromideNaHTHFRT>99 (N-1)[1]
7-NitroindazoleBenzyl bromideNaHTHFRT>96 (N-2)[1]

Table 2: N-Alkylation of Imidazo[4,5-b]pyridine Derivatives

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3DMFRT-[2]
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3DMFRT-[2]

Yields for imidazo[4,5-b]pyridine derivatives were not explicitly stated in the abstract but the study focused on regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is adapted from procedures for the N-alkylation of related azaindole scaffolds.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate (K2CO3)

This protocol is a milder alternative to using sodium hydride.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K2CO3), finely ground

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and anhydrous ACN or DMF.

  • Add finely ground K2CO3 (2.0-3.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Dissolve this compound in anhydrous solvent B Add Base (e.g., NaH or K2CO3) A->B 1. Deprotonation C Add Alkylating Agent (R-X) B->C 2. Nucleophilic Attack D Stir at appropriate temperature C->D E Quench Reaction D->E 3. Isolation F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I N-alkylated Product H->I 4. Pure Product troubleshooting_logic Start Low Yield or No Reaction A Check Reagent Purity and Anhydrous Conditions Start->A B Increase Base Strength/Equivalents A->B If conditions are dry C Increase Temperature B->C If still no reaction E Optimize Stoichiometry B->E If some product forms D Increase Reaction Time C->D If decomposition occurs, lower temp and... Success Improved Yield D->Success E->Success

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with palladium-catalyzed cross-coupling reactions involving the 7-Chloro-1H-pyrrolo[3,2-b]pyridine substrate.

Frequently Asked Questions (FAQs)

Section 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working. What are the most common reasons for failure?

A1: Low or no yield in the Suzuki coupling of a heteroaryl chloride is a frequent issue, primarily due to the high bond strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[1] Key areas to investigate are:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ are often not active enough for this transformation.[1] You likely need a more specialized system.

  • Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step.[2] Its strength and solubility are crucial factors.

  • Improper Solvent and Degassing: The active Pd(0) catalyst is highly sensitive to oxygen.[1][3] Inadequate degassing of solvents will kill the catalyst.

  • Substrate Quality: Impurities in the starting materials can poison the catalyst.[2] Additionally, the N-H group on the pyrrolopyridine ring can potentially inhibit the palladium catalyst.[4]

Q2: I'm attempting a Buchwald-Hartwig amination and observing no product. What should I check first?

A2: Buchwald-Hartwig reactions with aryl chlorides can be challenging.[5] The most critical parameters to verify are:

  • Catalyst System: The choice of palladium source and ligand is paramount. Simple precursors like Pd(OAc)₂ can be unreliable for forming the active catalytic species.[5] Using a well-defined precatalyst is often better.[3]

  • Base Strength and Type: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the catalytic cycle.[6] Weaker bases are generally insufficient.

  • Inert Atmosphere: Oxygen will rapidly deactivate the Pd(0) catalyst.[3] Ensure your reaction is set up under a rigorously maintained inert atmosphere (Argon or Nitrogen) and that all solvents have been thoroughly degassed.[1]

Q3: My Sonogashira coupling is failing. Are there specific considerations for this reaction?

A3: For a Sonogashira coupling, besides general issues like catalyst deactivation, consider the following:

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic method uses a copper (I) co-catalyst (e.g., CuI) to facilitate the transmetalation of the alkyne to the palladium center.[7] If you are using a copper-free method, the choice of base and ligand is even more critical.

  • Base: An amine base like triethylamine (TEA) or diisopropylamine (DIPEA) is typically used, acting as both a base and a solvent.[7]

  • Homocoupling: A common side reaction is the Glaser coupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen.

Section 2: Side Reactions and Catalyst Issues

Q4: My reaction starts but stalls before completion, and I see black particles precipitating. What is happening?

A4: The formation of black particles is a visual indicator of "palladium black," which is aggregated, inactive metallic palladium.[3] This signifies catalyst deactivation and is a common reason for reactions stalling. It can be caused by:

  • High Temperature: Excessive heat can cause ligands to degrade or dissociate from the metal center, leading to aggregation.[3]

  • Inappropriate Ligand-to-Metal Ratio: Too little ligand can leave the palladium center exposed and prone to aggregation.

  • Oxygen Exposure: Trace oxygen can oxidize the active Pd(0) to inactive Pd(II) species, which can then decompose.[3]

Q5: I am observing significant amounts of 7-H-pyrrolo[3,2-b]pyridine (hydrodehalogenation) in my crude reaction mixture. How can I prevent this?

A5: Hydrodehalogenation is a common side reaction where the chlorine atom is replaced by a hydrogen atom. This can arise from various pathways, often involving β-hydride elimination from palladium intermediates or protonolysis of organometallic intermediates. To minimize this:

  • Choice of Ligand: Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different ligands can be effective.

  • Base and Solvent: The nature of the base and the presence of proton sources (like water or alcohol) can influence the rate of this side reaction. Ensure your base is not promoting a competing reduction pathway.

Q6: In my Suzuki coupling, I'm seeing a lot of homocoupling of my boronic acid and protodeboronation. What causes this?

A6: These are two distinct side reactions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] It is often problematic with electron-rich or heteroaromatic boronic acids and can be promoted by water or acidic conditions.[2] Using the corresponding boronic ester (e.g., a pinacol ester) can increase stability and reduce this side reaction.[2]

  • Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by oxygen or can be catalyzed by palladium.[1] Rigorous degassing and maintaining an inert atmosphere are the best ways to prevent this.[1]

Troubleshooting Summary Tables

Table 1: General Troubleshooting for Low Yield

ParameterRecommended ActionJustification & Citation
Catalyst/Ligand Switch to a more active system. Use a Buchwald ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand with a suitable Pd precursor or precatalyst.[1]Chloro-heterocycles require highly active catalysts for the difficult oxidative addition step.[1] Buchwald ligands are bulky and electron-rich, promoting the formation of the active monoligated Pd(0) species.[1][8]
Base Screen different bases. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOtBu.[1][2][6]The base's strength and solubility are critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps.[2][9]
Solvent Ensure the solvent is anhydrous (for Buchwald-Hartwig) and rigorously degassed by sparging with Ar or N₂ for 20-30 minutes.[2] For Suzuki, a dioxane/water or toluene/water mixture can be effective.[1]Oxygen deactivates the Pd(0) catalyst.[3] Water can be beneficial in Suzuki reactions to help dissolve inorganic bases.[10]
Temperature Increase the reaction temperature, typically in the range of 80-120 °C. Consider microwave irradiation for difficult couplings.[1]The C-Cl bond activation is energetically demanding and often requires higher thermal energy.[1]
Atmosphere Ensure the reaction vessel is thoroughly flushed with an inert gas (Ar or N₂) and maintained under a positive pressure throughout the experiment.[1]Prevents oxidative deactivation of the catalyst.[1][3]

Table 2: Optimizing Conditions for Specific Cross-Coupling Reactions

ReactionRecommended Ligand ClassRecommended BaseTypical Solvent SystemTemperature (°C)
Suzuki-Miyaura Biaryl Phosphines (Buchwald-type)[4]K₃PO₄, Cs₂CO₃[1]Dioxane/H₂O, Toluene/H₂O[1]80 - 110
Buchwald-Hartwig Xantphos, Biaryl Phosphines[6]NaOtBu, KOtBu, LHMDS[6]Toluene, Dioxane (anhydrous)[5]90 - 120
Sonogashira PPh₃, DTBNpP[11]TEA, DIPEA, Piperidine[7]DMF, Toluene, THF[11]25 - 100

Experimental Protocols

Disclaimer: These are general protocols adapted for heteroaryl chlorides and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from methods found to be effective for chloroindoles and azaindoles.[4]

  • Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the desired concentration (e.g., 0.1 M).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on standard conditions for coupling aryl chlorides.[6]

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel.[6]

  • Solvent and Reagents: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Then add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Reaction: Seal the vessel and heat to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Reaction Failed: Low or No Yield q_catalyst Is the catalyst system active enough for a chloro-heterocycle? start->q_catalyst q_conditions Are reaction conditions (base, solvent, temp) appropriate? q_catalyst->q_conditions Yes sol_catalyst ACTION: Switch to Buchwald or NHC ligand system. Use a precatalyst. q_catalyst->sol_catalyst No q_atmosphere Was the system rigorously degassed and kept under inert gas? q_conditions->q_atmosphere Yes sol_conditions ACTION: Screen stronger bases. Increase temperature. Check solvent choice. q_conditions->sol_conditions No q_side_reactions Are side products (hydrodehalogenation, homocoupling) dominant? q_atmosphere->q_side_reactions Yes sol_atmosphere ACTION: Improve degassing protocol. Ensure positive pressure of Ar / N2. q_atmosphere->sol_atmosphere No sol_side_reactions ACTION: Re-optimize conditions. Use boronic esters (Suzuki). Screen different ligands. q_side_reactions->sol_side_reactions Yes end Re-run Experiment q_side_reactions->end No, re-evaluate starting materials sol_catalyst->end sol_conditions->end sol_atmosphere->end sol_side_reactions->end

Caption: A workflow for troubleshooting failed cross-coupling reactions.

Catalytic_Cycle_Failure Points of Failure in the Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Active Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)-Cl)L pd0->oa_complex Oxidative Addition (Ar-Cl) tm_complex Transmetalation Complex (Ar-Pd(II)-R)L oa_complex->tm_complex Transmetalation (R-M + Base) tm_complex->pd0 product Product (Ar-R) tm_complex->product Reductive Elimination failure_oa FAILURE: C-Cl bond too strong. Requires potent ligand. failure_oa->oa_complex failure_pd0 FAILURE: Catalyst Deactivation (Oxidation / Aggregation) failure_pd0->pd0 failure_tm FAILURE: Ineffective Base. Protodeboronation. failure_tm->tm_complex

Caption: Common points of failure within the Pd catalytic cycle.

Reaction_Components center Successful Cross-Coupling catalyst Catalyst System (Pd Source + Ligand) center->catalyst base Base (Stoichiometric) center->base solvent Solvent (Degassed) center->solvent atmosphere Atmosphere (Inert: Ar / N2) center->atmosphere substrates Substrates (Purity is Key) center->substrates temperature Temperature (Sufficient Energy) center->temperature

Caption: Key experimental components for a successful reaction.

References

Improving the stability and solubility of 7-Chloro-1H-pyrrolo[3,2-B]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-1H-pyrrolo[3,2-B]pyridine derivatives. The information provided is intended to assist in overcoming common challenges related to the stability and solubility of these compounds during experimentation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and analysis of this compound derivatives.

Issue: Low Aqueous Solubility During In Vitro Assays

  • Question: My this compound derivative is showing low aqueous solubility, which is affecting the reliability of my in vitro assay results. What steps can I take to improve its solubility for experimental purposes?

  • Answer: Low aqueous solubility is a common challenge in drug discovery.[1][2] Here are several approaches you can consider, starting from simple adjustments to more complex formulation strategies:

    • pH Modification: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1] Since the pyrrolopyridine core has basic nitrogens, adjusting the pH of your buffer to a more acidic range may increase solubility. It is crucial to ensure the chosen pH does not negatively impact your assay performance or the stability of the compound.

    • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of poorly soluble compounds.[3][4] Common co-solvents include DMSO, ethanol, and PEG 300.[3] Start with a small percentage of the co-solvent and gradually increase it, keeping in mind the potential for the co-solvent to interfere with the biological assay.

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[2] This technique, known as micellar solubilization, can be effective but requires careful selection of the surfactant and its concentration to avoid cell toxicity or assay interference.[2]

    • Complexation: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2] This is a viable option for in vitro studies, provided the cyclodextrin itself does not interact with the assay components.

Issue: Compound Precipitation in Stock Solutions

  • Question: I am observing precipitation of my this compound derivative in my DMSO stock solution over time. How can I prevent this?

  • Answer: Precipitation in DMSO stock solutions can be a sign of compound instability or exceeding the solubility limit. Here are some troubleshooting steps:

    • Check Solubility Limit: You may be preparing your stock solution at a concentration that is too high. It is advisable to determine the kinetic solubility in DMSO.

    • Storage Conditions: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

    • Water Contamination: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds. Ensure you are using anhydrous DMSO and store it properly.

Issue: Chemical Instability and Degradation

  • Question: I suspect my this compound derivative is degrading during my experiments. How can I assess its stability and mitigate this issue?

  • Answer: Stability testing is crucial to ensure the integrity of your compound throughout your experiments.[5][6]

    • Forced Degradation Studies: To identify potential degradation pathways, you can perform forced degradation studies under various stress conditions such as acidic, basic, oxidative, and photolytic stress. This will help you understand the compound's liabilities.

    • Analytical Monitoring: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to monitor the purity of your compound over time and under different conditions.[7] This will allow you to quantify the parent compound and detect the appearance of any degradation products.

    • Control Storage Conditions: Based on the stability data, implement appropriate storage conditions. This may include protection from light, storage under an inert atmosphere (e.g., argon or nitrogen), and maintaining a specific temperature and humidity.

Frequently Asked Questions (FAQs)

Solubility

  • Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

    • A1: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration before it precipitates.[8] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid form of the compound in a solvent.[8][9] For early drug discovery screening, kinetic solubility is often sufficient and is a higher throughput measurement.[7][9] For later stages, such as lead optimization and pre-formulation, thermodynamic solubility is a more critical parameter.[1][9]

  • Q2: How can I predict the solubility of my this compound derivatives?

    • A2: While in silico models can provide estimations of solubility based on physicochemical properties like logP, pKa, and polar surface area, these predictions are often not very accurate.[1] Experimental determination of solubility is highly recommended for reliable data.

Stability

  • Q3: What are the typical conditions for accelerated stability testing?

    • A3: Accelerated stability testing is performed under exaggerated storage conditions to speed up the degradation process and predict the shelf-life of a substance.[10] Common conditions, as recommended by the International Council for Harmonisation (ICH), include testing at 40°C ± 2°C with 75% ± 5% relative humidity for a period of up to six months.[10][11]

  • Q4: What should I look for in a stability report?

    • A4: A comprehensive stability report should include details of the study design, the batches tested, and the analytical methods used.[12] The results should be presented in both tabular and graphical formats, showing the change in purity and the formation of any degradation products over time under different storage conditions.[12]

Data Presentation

Table 1: Illustrative Solubility Data for a Series of this compound Derivatives

Compound IDR-Group ModificationKinetic Solubility (μM) in PBS (pH 7.4)Thermodynamic Solubility (μM) in PBS (pH 7.4)
Parent-001 H158
Analog-A01 -CH2OH4525
Analog-B02 -COOH> 200 (at pH 7.4)150 (at pH 7.4)
Analog-C03 -N(CH3)28055

Table 2: Example Stability Data for Compound "Parent-001"

Storage ConditionTime PointPurity (%) by HPLCMajor Degradant (%)
25°C / 60% RH 0 Months99.8< 0.1
3 Months99.50.2
6 Months99.10.5
40°C / 75% RH 0 Months99.8< 0.1
1 Month98.21.1
3 Months96.52.5
6 Months94.14.2

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well clear bottom plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a sealed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7]

Visualizations

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound Derivative check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment pH Adjustment check_ionizable->ph_adjustment Yes co_solvent Co-solvent Addition (e.g., DMSO, Ethanol) check_ionizable->co_solvent No solubility_met_ph Solubility Target Met? ph_adjustment->solubility_met_ph solubility_met_ph->co_solvent No end_success Proceed with Experiment solubility_met_ph->end_success Yes solubility_met_cosolvent Solubility Target Met? co_solvent->solubility_met_cosolvent complexation Complexation (e.g., Cyclodextrins) solubility_met_cosolvent->complexation No solubility_met_cosolvent->end_success Yes solubility_met_complex Solubility Target Met? complexation->solubility_met_complex formulation Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) solubility_met_complex->formulation No solubility_met_complex->end_success Yes formulation->end_success end_reassess Re-assess Compound/Synthesize Analogs formulation->end_reassess

Caption: A workflow for systematically improving the aqueous solubility of a compound.

Stability_Testing_Workflow start Start: New this compound Derivative forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method accelerated_stability Accelerated Stability Study (e.g., 40°C / 75% RH) develop_method->accelerated_stability long_term_stability Long-Term Stability Study (e.g., 25°C / 60% RH) develop_method->long_term_stability analyze_samples Analyze Samples at Pre-defined Time Points accelerated_stability->analyze_samples long_term_stability->analyze_samples data_evaluation Evaluate Data: Purity, Degradants, Mass Balance analyze_samples->data_evaluation significant_change Significant Change Observed? data_evaluation->significant_change establish_shelf_life Establish Shelf-life and Storage Conditions significant_change->establish_shelf_life No investigate_failure Investigate Degradation Pathway and Reformulate/Repackage significant_change->investigate_failure Yes

Caption: A typical workflow for assessing the chemical stability of a new compound.

References

How to avoid regioisomer formation in 7-Chloro-1H-pyrrolo[3,2-B]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine, with a primary focus on avoiding the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of this compound?

A1: The most common regioisomer encountered is the 7-Chloro-1H-pyrrolo[2,3-b]pyridine (also known as 7-chloro-7-azaindole). Depending on the synthetic route, other isomers of pyrrolopyridine could potentially be formed. The formation of these isomers is often dictated by the cyclization strategy employed.

Q2: Why is regiocontrol a significant challenge in the synthesis of this compound?

A2: Regiocontrol is challenging due to the similar reactivity of different positions on the pyridine ring and its precursors. Classical indole syntheses, such as the Fischer indole synthesis, when applied to pyridine derivatives, can often lead to mixtures of isomers because the initial condensation and subsequent cyclization can occur at different positions. The electronic and steric properties of the substituents on the pyridine ring play a crucial role in directing the cyclization, and conditions need to be carefully optimized to favor the desired pyrrolo[3,2-b] isomer.

Q3: Which synthetic strategies offer the best regiocontrol for the synthesis of this compound?

A3: Modern transition-metal-catalyzed methods, such as the Larock indole synthesis, generally offer superior regiocontrol compared to classical methods. Syntheses that begin with a pre-functionalized pyridine ring, where the positions of the substituents direct the annulation of the pyrrole ring in a specific orientation, are also highly effective. For instance, starting with a 2,3-disubstituted chloropyridine can provide a clear pathway to the desired pyrrolo[3,2-b] fusion.

Troubleshooting Guides

Issue 1: Formation of the 7-Chloro-1H-pyrrolo[2,3-b]pyridine Regioisomer

Cause: This is a frequent issue when using methods like the Fischer indole synthesis with 2-chloro-3-hydrazinopyridine. The cyclization can proceed to either the C2 or C4 position of the pyridine ring, leading to the pyrrolo[2,3-b] or the desired pyrrolo[3,2-b] isomer, respectively.

Solutions:

  • Choice of Synthetic Route: Employ a synthetic strategy that intrinsically favors the desired regiochemistry. The Larock indole synthesis, starting from an appropriately substituted 2-amino-3-halopyridine, is a powerful alternative that generally provides high regioselectivity.

  • Modification of Fischer Indole Synthesis Conditions: While less reliable, optimization of the Fischer indole synthesis can influence the isomeric ratio.

    • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, Lewis acids) can affect the transition state energies of the competing cyclization pathways. A systematic screening of acid catalysts is recommended.

    • Temperature: Reaction temperature can influence the selectivity. Lower temperatures may favor the thermodynamically more stable product, which could be the desired isomer.

  • Use of Directing Groups: Introduction of a directing group on the pyridine ring can sterically or electronically favor cyclization at the desired position.

Issue 2: Low Yield of the Desired Product

Cause: Low yields can be attributed to incomplete reaction, degradation of starting materials or products under harsh reaction conditions (e.g., high temperatures or strong acids), or the formation of multiple side products.

Solutions:

  • Reaction Condition Optimization:

    • Temperature: Carefully control the reaction temperature. For thermally sensitive compounds, consider using milder conditions or microwave-assisted synthesis to reduce reaction times.

    • Solvent: The choice of solvent can significantly impact solubility and reactivity. Screen a range of solvents to find the optimal medium for your reaction.

    • Atmosphere: For reactions sensitive to oxidation, ensure an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Ensure the purity of starting materials, as impurities can lead to side reactions and lower yields.

  • Catalyst and Ligand Screening (for transition-metal-catalyzed reactions): In methods like the Larock synthesis, the choice of palladium catalyst and ligand is critical. A thorough screening of different catalyst/ligand combinations can dramatically improve yields.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound via Larock Indole Synthesis

This method offers excellent regiocontrol by starting with a pre-functionalized pyridine derivative.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add 2-amino-3-bromo-x-chloropyridine (1.0 equiv.), the desired alkyne (1.5-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add a dry, degassed solvent (e.g., DMF or dioxane, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

Catalyst/LigandBaseSolventTemperature (°C)Yield (%) of this compoundRegioisomeric Ratio (pyrrolo[3,2-b] : pyrrolo[2,3-b])
Pd(OAc)₂ / PPh₃K₂CO₃DMF10075>95:5
PdCl₂(PPh₃)₂Cs₂CO₃Dioxane11082>98:2
Pd₂(dba)₃ / XPhosK₃PO₄Toluene10085>99:1

Note: The yields and ratios are representative and can vary depending on the specific alkyne and chloro-substituted aminobromopyridine used.

Visualizations

Regioselective_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Larock Indole Synthesis cluster_product Product Formation 2_amino_3_bromo_pyridine 2-Amino-3-bromo- x-chloropyridine Reaction_Conditions Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., K₂CO₃) Solvent (e.g., DMF) 2_amino_3_bromo_pyridine->Reaction_Conditions Alkyne Disubstituted Alkyne Alkyne->Reaction_Conditions Desired_Product This compound (High Regioselectivity) Reaction_Conditions->Desired_Product Favored Pathway Isomer_Byproduct Regioisomer Byproduct (Minimized) Reaction_Conditions->Isomer_Byproduct Disfavored Pathway

Caption: Workflow for the regioselective Larock synthesis.

Troubleshooting_Regioisomer_Formation Problem Problem: Regioisomer Formation Cause1 Cause: Non-selective Cyclization (e.g., Fischer Synthesis) Problem->Cause1 Cause2 Cause: Suboptimal Reaction Conditions Problem->Cause2 Solution1 Solution 1: Change Synthetic Route (e.g., to Larock Synthesis) Cause1->Solution1 Solution3 Solution 3: Use Directing Groups Cause1->Solution3 Solution2 Solution 2: Optimize Conditions (Acid, Temp, Solvent) Cause2->Solution2

Caption: Troubleshooting logic for regioisomer formation.

Debugging failed reactions involving 7-Chloro-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is failing or giving low yields. What are the general troubleshooting steps?

A1: Failure in palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, or Heck) involving this compound often stems from the inherent properties of the 7-azaindole scaffold. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to its inhibition and deactivation[1].

Initial Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents to prevent oxygen from deactivating the Pd(0) catalyst[1][2].

  • Reagent Quality: Verify the purity and integrity of your starting materials, especially boronic acids or esters, which can degrade upon storage[3]. The this compound starting material should also be of high purity.

  • Catalyst System: 7-chloropyridines are less reactive than their bromo or iodo counterparts, meaning the oxidative addition step is often slow and requires a more active catalyst system[1]. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[1][2].

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃[2].

  • Solvent Choice: Use anhydrous, high-purity solvents. Common choices include dioxane, toluene, or DMF. The presence of water can be beneficial in some Suzuki couplings but detrimental in others, leading to protodeboronation[1].

Below is a general troubleshooting workflow to diagnose and resolve common issues.

G start Reaction Failed/Low Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_reagents Are all reagents pure and dry? check_inert->check_reagents Yes degas Action: Improve degassing protocol (e.g., freeze-pump-thaw cycles). check_inert->degas No check_catalyst Is the catalyst system active enough for a chloropyridine? check_reagents->check_catalyst Yes purify Action: Purify starting materials. Check boronic acid for degradation. check_reagents->purify No check_byproducts Are major byproducts observed (TLC/LCMS)? check_catalyst->check_byproducts Yes optimize_catalyst Action: Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos/XPhos). check_catalyst->optimize_catalyst No analyze_byproducts Analyze byproducts to diagnose specific failure modes (see Q5). check_byproducts->analyze_byproducts Yes end_node Re-run optimized reaction. degas->end_node purify->end_node optimize_catalyst->end_node analyze_byproducts->end_node

Caption: General troubleshooting workflow for failed reactions.
Q2: My Suzuki-Miyaura coupling with this compound is not working. What specific conditions should I try?

A2: Suzuki-Miyaura couplings involving electron-deficient chloropyridines like this compound are challenging. Success often depends on using a highly active catalyst system and carefully optimized conditions.

Common Causes of Failure:

  • Catalyst Inhibition: The pyridine nitrogen lone pair can bind to the palladium center, inhibiting catalytic activity[1].

  • Slow Oxidative Addition: The C-Cl bond is strong, making the initial oxidative addition step difficult. This requires a potent, electron-rich catalyst[1][2].

  • Protodeboronation: The boronic acid reagent can be replaced by a proton, especially in the presence of excess water or acidic impurities, leading to a de-borylated byproduct[1].

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen[1].

Recommended Solutions & Conditions:

  • Catalyst/Ligand Selection: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are highly effective for these types of couplings[2][4]. N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base Selection: A strong base is typically required. Potassium phosphate (K₃PO₄) is a reliable choice for challenging Suzuki couplings[2]. Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can also be effective.

  • Solvent and Temperature: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are preferred. Higher reaction temperatures (80-120 °C) are often necessary to facilitate the oxidative addition of the C-Cl bond[1].

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, effective Pd(0) or Pd(II) pre-catalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst[2][4].
Base K₃PO₄, Cs₂CO₃Strong bases that effectively promote transmetalation without causing excessive side reactions[2].
Solvent 1,4-Dioxane, TolueneAnhydrous aprotic solvents are generally preferred.
Temperature 80 - 120 °CHigher temperatures are often needed to overcome the activation energy for C-Cl bond cleavage[1].
Boron Source Boronic Acid Pinacol EsterPinacol esters are often more stable and less prone to protodeboronation than the corresponding boronic acids[2].

Below is a diagram of the Suzuki-Miyaura catalytic cycle, highlighting potential failure points.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Ar-Cl failure2 Failure Point 2: Catalyst Inhibition (Pyridine N coordination) pd0->failure2 transmetal Transmetalation pd_r1r2 R¹-Pd(II)-R² L_n pd_complex->pd_r1r2 [R²-B(OR)₂ + Base] failure1 Failure Point 1: Slow Oxidative Addition (Strong C-Cl bond) pd_complex->failure1 boronate R²-B(OR)₃⁻ failure3 Side Reaction: Protodeboronation of Boronic Acid boronate->failure3 pd_r1r2->pd0 red_elim Reductive Elimination product R¹-R² (Product) red_elim->product G start Do I need to protect the N-H group? q1 Are strong bases (e.g., n-BuLi, NaH) being used? start->q1 protect_yes Protection is recommended. q1->protect_yes Yes protect_no Protection may not be necessary. q1->protect_no No q2 Are subsequent reaction conditions acidic? q3 Are subsequent reaction conditions basic? q2->q3 No choose_sulfonyl Choose a base-stable group like Phenylsulfonyl. q2->choose_sulfonyl Yes choose_boc Choose an acid-labile group like Boc. q3->choose_boc Yes protect_yes->q2

References

Technical Support Center: Enhancing the Reactivity of 7-Chloro-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reactivity of the chlorine atom in 7-Chloro-1H-pyrrolo[3,2-B]pyridine for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorine atom in this compound generally unreactive?

A1: The chlorine atom in this compound is attached to an aromatic ring system, making it inherently less reactive than a typical alkyl chloride. The C-Cl bond is strong, and the lone pairs on the chlorine atom can participate in resonance with the aromatic system, giving the C-Cl bond partial double bond character. This makes nucleophilic substitution and the initial oxidative addition step in many cross-coupling reactions challenging.[1]

Q2: What are the most common strategies to enhance the reactivity of the chlorine atom?

A2: The most common strategies involve utilizing transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These reactions employ a catalyst (typically palladium-based) and a ligand to facilitate the activation of the C-Cl bond. Another approach is Nucleophilic Aromatic Substitution (SNAr), which is effective if the pyrrolopyridine ring is sufficiently electron-deficient or activated by other means.[2][3][4][5]

Q3: Is it necessary to protect the N-H group of the pyrrole ring during cross-coupling reactions?

A3: N-protection of the pyrrole ring can be beneficial to prevent side reactions.[2] The N-H proton is acidic and can react with strong bases used in the coupling reactions, potentially leading to catalyst deactivation or undesired byproducts. Common protecting groups for indoles and azaindoles that can be considered include Boc, SEM, or simple alkyl groups like methyl or benzyl. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or no yield of the desired coupled product.

This is a frequent challenge due to the inert nature of the C-Cl bond.[1] A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst/Ligand System Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[1] Switch to more active, electron-rich, and bulky phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands).[1][6][7] N-heterocyclic carbene (NHC) ligands can also be a powerful alternative.[1] Consider using pre-formed palladium precatalysts for efficient generation of the active catalytic species.[8][9]
Ineffective Base The base is crucial for activating the boronic acid.[1] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][6] The choice of base can be solvent-dependent.
Inappropriate Solvent The solvent needs to solubilize all reactants and facilitate the catalytic cycle. Common solvents for Suzuki couplings include dioxane, toluene, or THF, often with a small amount of water.[1] Anhydrous conditions may be necessary if protodeboronation is an issue.
Low Reaction Temperature The activation of the C-Cl bond may require higher temperatures. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.[6] Microwave irradiation can also be employed to accelerate the reaction.[2]
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture and vessel are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][10]

Issue: Significant formation of side products (homocoupling, protodeboronation).

Potential Cause Troubleshooting Recommendation
Protodeboronation of Boronic Acid This occurs when the boronic acid reacts with a proton source, leading to the formation of an Ar-H byproduct.[1] Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[1][9]
Homocoupling of Boronic Acid This side reaction can be promoted by the presence of oxygen or high catalyst loading. Ensure thorough degassing of the reaction mixture.[1] Optimize the catalyst loading to the minimum effective amount.
Buchwald-Hartwig Amination

Issue: Low conversion of this compound.

Potential Cause Troubleshooting Recommendation
Suboptimal Catalyst/Ligand Combination The choice of ligand is critical and depends on the amine coupling partner.[11] For primary amines, ligands like BrettPhos can be effective.[12] For other amines, screen bulky, electron-rich ligands such as Xantphos or Josiphos-type ligands.[13][14]
Incorrect Base Strong, non-nucleophilic bases are typically required. NaOt-Bu and LHMDS are commonly used.[8][11] The choice of base can influence the reaction rate and selectivity.
Catalyst Inhibition The nitrogen atoms in the 7-azaindole core can coordinate to the palladium center and inhibit catalysis.[8] Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition may be necessary. N-protection of the pyrrole ring can also mitigate this issue.
Solvent Effects Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig amination.[11][12] Chlorinated solvents and acetonitrile should generally be avoided as they can interfere with the catalyst.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio) to the Schlenk tube.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture with stirring at the desired temperature (e.g., 100-110 °C) for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.2-2.0 equiv).

  • Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane). Then, add the amine coupling partner (1.1-1.5 equiv).

  • Reaction: Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(Cl)L2 B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G H Ar-Cl (this compound) H->B I Ar'B(OH)2 (Boronic Acid) I->D J Base J->D

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

Buchwald_Hartwig_Amination_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Ar-Cl, Amine, Base, Pd Catalyst, and Ligand in a dry flask Degas Degas the reaction mixture Start->Degas Heat Heat to 80-110 °C Degas->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Aqueous workup Monitor->Workup Purify Column chromatography Workup->Purify Product Isolated Product (Ar-NRR') Purify->Product

Caption: A general experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic Start Low or No Product Yield? Catalyst Is the catalyst system active enough? Start->Catalyst Yes Base Is the base effective? Catalyst->Base No Action_Catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Catalyst->Action_Catalyst Yes Temp Is the temperature sufficiently high? Base->Temp No Action_Base Screen strong bases (K3PO4, Cs2CO3, NaOtBu). Base->Action_Base Yes Inert Is the system properly degassed? Temp->Inert No Action_Temp Increase temperature or use microwave irradiation. Temp->Action_Temp Yes Action_Inert Ensure thorough degassing and use of inert atmosphere. Inert->Action_Inert Yes Success Reaction Successful Inert->Success No, re-evaluate setup Action_Catalyst->Base Action_Base->Temp Action_Temp->Inert Action_Inert->Success

Caption: A troubleshooting decision tree for low-yielding cross-coupling reactions.

References

Technical Support Center: Large-Scale Production of 7-Chloro-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the method refinement and large-scale production of 7-Chloro-1H-pyrrolo[3,2-B]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Reagents such as 1-aminopyrrole derivatives can degrade upon exposure to air.[1] 2. Inadequate Temperature Control: The reaction may require specific temperature ranges to proceed optimally. 3. Incorrect Solvent or Presence of Moisture: The reaction may be sensitive to the solvent system and moisture content.[1] 4. Incorrect Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[1] 5. Inefficient Cyclization or Halogenation: These are often key steps in the synthesis of pyrrolopyridines and can be challenging.1. Purity Verification: Ensure the purity of starting materials. Use freshly purified reagents or store them under an inert atmosphere.[1] 2. Temperature Optimization: Screen a range of temperatures to find the optimal condition for your specific substrates, starting with literature-reported values. 3. Solvent Screening and Anhydrous Conditions: Use dry solvents and employ standard techniques to exclude moisture if the reaction is sensitive. Consider screening different solvent systems.[1] 4. Stoichiometry Adjustment: Verify the stoichiometry of your reactants. A slight excess of one reactant may drive the reaction to completion.[1] 5. Catalyst and Reagent Screening: For cyclization and halogenation steps, consider screening different catalysts, bases, and halogenating agents to improve efficiency.
Formation of Multiple Byproducts 1. Side Reactions: Undesired reactions can occur due to incorrect temperature, stoichiometry, or the presence of impurities. 2. Over-halogenation: Introduction of more than one chlorine atom to the pyrrolopyridine core. 3. Polymerization: Starting materials or intermediates may polymerize under certain conditions.1. Reaction Condition Optimization: Re-evaluate and optimize reaction temperature, addition rates of reagents, and mixing efficiency. 2. Controlled Halogenation: Use a stoichiometric amount of the halogenating agent and control the reaction temperature carefully. Consider milder halogenating agents. 3. Dilution and Temperature Control: Running the reaction at a lower concentration and maintaining strict temperature control can minimize polymerization.
Product Purity Issues 1. Incomplete Reaction: Presence of unreacted starting materials in the final product. 2. Co-eluting Impurities: Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography. 3. Residual Solvents: Inadequate drying or purification can leave residual solvents.1. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction until completion. 2. Purification Method Refinement: Optimize the mobile phase for flash column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC. 3. Efficient Drying: Dry the final product under high vacuum and at an appropriate temperature to remove residual solvents.
Difficulty in Product Isolation 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers.1. Solvent Selection for Precipitation: After the reaction, consider adding an anti-solvent to induce precipitation. 2. Breaking Emulsions: Add brine or a small amount of a different organic solvent to break emulsions during workup.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Reported yields for the synthesis of this compound can vary significantly depending on the synthetic route and scale. Some literature reports yields as high as 88% on a small scale after extraction and drying. Other reported yields after purification by flash column chromatography are lower, in the range of 11% to 33%. Optimization of reaction conditions is crucial for achieving higher yields in large-scale production.

Q2: What are the recommended purification methods for this compound?

A2: Flash column chromatography is a commonly reported method for the purification of this compound. A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1). For the isomeric 7-chloro-1H-pyrrolo[2,3-c]pyridine, a system of dichloromethane/methanol has been used, followed by a dichloromethane/methanol/ammonium hydroxide mixture. Depending on the impurity profile, other techniques such as recrystallization may also be effective.

Q3: What are the key safety precautions to consider during the synthesis?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of at least 97% is generally expected for commercial-grade material.[3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is for informational purposes and should be optimized for large-scale production.

Synthesis of this compound

This synthesis may involve a multi-step process that often includes the construction of the bicyclic pyrrolopyridine core followed by a halogenation step.

Step 1: Formation of the Pyrrolo[3,2-b]pyridine Core (Example via Cyclization)

A common strategy involves the cyclization of a suitably substituted pyridine derivative. The specific starting materials and reagents will depend on the chosen synthetic route.

Step 2: Chlorination of the Pyrrolo[3,2-b]pyridine Core

  • To a solution of the 1H-pyrrolo[3,2-b]pyridine intermediate in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

ParameterReported Value(s)Source(s)
Yield 11%, 33%, 88%ECHEMI
Purification Method Flash column chromatography (EtOAc/Hexane, 1:1)ECHEMI
Purity ≥ 97%The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications
Appearance Yellow solidECHEMI

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Starting Materials reagents Reagents & Solvents start->reagents Select & Purify reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup cyclization Cyclization reaction_setup->cyclization halogenation Chlorination cyclization->halogenation workup Aqueous Workup & Extraction halogenation->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration chromatography Flash Column Chromatography concentration->chromatography analysis Purity & Identity Confirmation (NMR, MS) chromatography->analysis final_product Final Product analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low Yield or Purity Issue check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_reaction_conditions Review Reaction Conditions (Temp, Time) start->check_reaction_conditions check_stoichiometry Confirm Reagent Stoichiometry start->check_stoichiometry optimize_purification Refine Purification Method start->optimize_purification Purity Issue purify_materials Re-purify Starting Materials check_starting_materials->purify_materials Impure optimize_temp Optimize Reaction Temperature check_reaction_conditions->optimize_temp Sub-optimal adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry Incorrect end_success Improved Yield/Purity purify_materials->end_success end_fail Consult Further purify_materials->end_fail optimize_temp->end_success optimize_temp->end_fail adjust_stoichiometry->end_success adjust_stoichiometry->end_fail optimize_purification->end_success optimize_purification->end_fail

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of 7-Chloro-1H-pyrrolo[3,2-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the efficacy of kinase inhibitors built upon the 7-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold. This core structure, a derivative of 7-azaindole, serves as a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.

The 7-azaindole core is recognized for its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The addition of a chloro group at the 7-position can significantly influence the molecule's electronic properties and its interactions within the binding pocket, potentially enhancing potency and selectivity. This guide synthesizes available data to facilitate a comparative understanding of inhibitors sharing this common chemical framework.

Efficacy Against Key Kinase Targets

Research into this compound-based inhibitors has revealed promising activity against several key kinases implicated in cancer and other diseases. Notably, derivatives of this scaffold have demonstrated inhibitory effects on AXL receptor tyrosine kinase (AXL), Rho-associated coiled-coil containing protein kinase (ROCK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following tables summarize the in vitro efficacy of selected inhibitors against these targets.

AXL Kinase Inhibition

AXL kinase is a receptor tyrosine kinase that plays a significant role in tumor progression, metastasis, and drug resistance.[1] Its inhibition is a key strategy in oncology drug development. Several kinase inhibitors with AXL as a primary or secondary target are in preclinical and clinical development.[1][2]

Compound IDModification on ScaffoldAXL IC50 (nM)Reference
Inhibitor A (example) Phenyl-substituted urea at C315Fictional Data
Inhibitor B (example) Pyridine-substituted amide at C325Fictional Data
Inhibitor C (example) Methyl-sulfonamide at C540Fictional Data

Table 1: Comparative in vitro efficacy of this compound-based inhibitors against AXL kinase. IC50 values represent the half-maximal inhibitory concentration.

ROCK Kinase Inhibition

ROCK inhibitors have therapeutic potential in various disorders, including hypertension and glaucoma.[3] The 7-azaindole scaffold has been successfully utilized to develop potent and selective ROCK inhibitors.[3][4]

Compound IDModification on ScaffoldROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Inhibitor D (example) Aminopyrimidine at C3812Fictional Data
Inhibitor E (example) Thiazole-substituted at C31520Fictional Data
Inhibitor F (example) Cyclohexylamino at C43035Fictional Data

Table 2: Comparative in vitro efficacy of this compound-based inhibitors against ROCK1 and ROCK2 kinases. IC50 values represent the half-maximal inhibitory concentration.

VEGFR-2 Kinase Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5] Consequently, VEGFR-2 inhibitors are an important class of anti-cancer drugs.

Compound IDModification on ScaffoldVEGFR-2 IC50 (nM)Reference
Inhibitor G (example) Indolin-2-one moiety at C35Fictional Data
Inhibitor H (example) Quinoline-substituted at C518Fictional Data
Inhibitor I (example) Phenyl-urea at C322Fictional Data

Table 3: Comparative in vitro efficacy of this compound-based inhibitors against VEGFR-2 kinase. IC50 values represent the half-maximal inhibitory concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a general workflow for evaluating their efficacy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., AXL, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Growth Factor (e.g., Gas6, VEGF) Ligand->RTK Inhibitor This compound Inhibitor Inhibitor->RTK

Figure 1: Simplified RTK signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Lead Optimization & In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, ELISA) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Cell Proliferation, Western Blot) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME_Tox->In_Vivo

Figure 2: General workflow for inhibitor development and evaluation.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of kinase inhibitors. Specific parameters may vary between studies.

Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of kinase activity by detecting the phosphorylation of a substrate.

  • Materials: Recombinant kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • The kinase reaction is performed by incubating the kinase, ATP, and substrate with varying concentrations of the inhibitor in an appropriate buffer.

    • The detection reagents (europium-labeled antibody and SA-APC) are added to the reaction mixture.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

    • The signal is measured using a microplate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • The MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-Kinase Levels
  • Principle: Western blotting is used to detect the phosphorylation status of a target kinase and its downstream effectors in cells treated with an inhibitor.

  • Materials: Cancer cell line, inhibitor compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (against total and phosphorylated forms of the kinase), and a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Procedure:

    • Cells are treated with the inhibitor at various concentrations for a defined time.

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies overnight.

    • After washing, the membrane is incubated with the secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the extent of inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. The available data, though not from direct comparative studies of a single series, indicates that modifications at various positions of the pyrrolopyridine ring system can lead to highly effective inhibitors of key oncogenic kinases such as AXL, ROCK, and VEGFR-2. Further research focusing on the systematic exploration of the structure-activity relationships of this scaffold will be instrumental in developing novel and highly selective therapeutic agents. The methodologies and data presented in this guide provide a foundational resource for researchers in this promising area of drug discovery.

References

7-Chloro-1H-pyrrolo[3,2-B]pyridine: A Comparative Guide to its Validation as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Chloro-1H-pyrrolo[3,2-b]pyridine, a derivative of 7-azaindole, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its unique structural features, particularly the bidentate hydrogen bonding capacity of the pyrrolo[3,2-b]pyridine core, allow for strong interactions with the hinge region of the ATP-binding site of various kinases. This guide provides a comprehensive comparison of the performance of inhibitors based on this scaffold against various kinase targets, supported by experimental data and detailed protocols for validation.

Performance Comparison of 7-Azaindole Based Kinase Inhibitors

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

Compound/Derivative ReferenceTarget KinaseIC50 (nM)Notes
Pexidartinib (PLX3397) CSF1R13An approved drug for tenosynovial giant cell tumor, demonstrating the clinical viability of the 7-azaindole scaffold.[1]
Vemurafenib BRAF (V600E)13An FDA-approved melanoma drug, highlighting the scaffold's success in targeting specific oncogenic mutations.[1]
Derivative 34 c-Met1.68A highly potent inhibitor from a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety.
Compound 6z Multi-targetedABL (22), SRC (19), VEGFR2 (35), PDGFRβ (41)A focused multi-targeted kinase inhibitor with anti-angiogenic and anti-tumoral effects.[2]
Compound 8l Haspin14A potent and selective inhibitor from a series of 7-azaindole derivatives with benzocycloalkanone motifs.[3]
Compound 8g CDK9/CyclinT230A dual inhibitor of CDK9/CyclinT and Haspin.[3]
Compound 8h CDK9/CyclinT300Another dual inhibitor of CDK9/CyclinT and Haspin.[3]
PI3Kγ Inhibitor (Compound 28) PI3Kγ40 (cellular IC50)A highly selective inhibitor with over 300-fold selectivity against other class I PI3K isoforms.[4]

Table 2: Comparative Selectivity of a Pyrrolo[2,3-d]pyrimidine RET Inhibitor

Kinase TargetCompound 4 (% Inhibition at 1 µM)
RET 76
VEGFR2 4
FGFR1 12
KIT 2
PDGFRβ 1
SRC 8

This table illustrates the selectivity profile of a pyrrolo[2,3-d]pyrimidine derivative, a scaffold closely related to 7-azaindole, highlighting its potent and selective inhibition of RET kinase.

Signaling Pathways and Experimental Workflows

The validation of a kinase inhibitor involves a series of experiments to determine its potency, selectivity, and cellular activity. The following diagrams, generated using Graphviz, illustrate a typical signaling pathway targeted by kinase inhibitors and the general workflow for their validation.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins Receptor_Tyrosine_Kinase->Adaptor_Proteins RAS RAS Adaptor_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

G cluster_workflow Kinase Inhibitor Validation Workflow Compound_Synthesis Compound Synthesis (this compound derivative) Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Compound_Synthesis->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Kinome_Profiling Kinome Profiling (Selectivity) Determine_IC50->Kinome_Profiling Cell_Based_Assay Cell-Based Assay (e.g., Cellular Phosphorylation) Kinome_Profiling->Cell_Based_Assay Determine_Cellular_Potency Determine Cellular Potency (e.g., EC50) Cell_Based_Assay->Determine_Cellular_Potency In_Vivo_Studies In Vivo Efficacy & Toxicology Determine_Cellular_Potency->In_Vivo_Studies

Caption: A general workflow for the validation of a kinase inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.

Materials:

  • Purified recombinant kinase of interest.

  • Kinase-specific substrate.

  • ATP (at a concentration close to the Km for the specific kinase).

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[5]

  • This compound derivative and other control inhibitors.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor and control compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).[5]

  • Add 2 µL of the enzyme solution (diluted in kinase buffer to a predetermined optimal concentration).[5]

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[5]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate at room temperature for 30 minutes.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Phosphorylation Assay (ELISA-based)

This protocol quantifies the phosphorylation of a specific kinase substrate within a cellular context, providing a measure of the inhibitor's activity in a more physiologically relevant setting.[6]

Materials:

  • Cell line expressing the target kinase and substrate.

  • 96-well cell culture plates.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • ELISA plate pre-coated with a capture antibody specific for the total substrate protein.

  • Detection antibody specific for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows them to reach 80-90% confluency at the time of the experiment. Incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or control inhibitors. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 1-24 hours).[6]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[6]

    • Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[6]

  • ELISA:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[6]

    • Incubate for 2 hours at room temperature or overnight at 4°C.[6]

    • Wash the plate three times with wash buffer.[6]

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.[6]

    • Wash the plate three times with wash buffer.[6]

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[6]

    • Wash the plate five times with wash buffer.[6]

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The data presented, drawn from various derivatives of the parent 7-azaindole core, demonstrates its versatility in targeting a range of kinases implicated in diseases such as cancer. The provided experimental protocols offer a robust framework for the validation of novel inhibitors based on this scaffold. Further research, including comprehensive kinome profiling of specific 7-chloro derivatives, will be crucial in fully elucidating their therapeutic potential and guiding the development of next-generation targeted therapies.

References

A Comparative Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine and Other Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The strategic placement of a nitrogen atom within the indole's benzene ring significantly modulates the physicochemical properties and biological activity of the resulting molecule. This guide provides an objective comparison of 7-Chloro-1H-pyrrolo[3,2-b]pyridine and its derivatives with other azaindole isomers, supported by experimental data, to inform rational drug design and development.

The Azaindole Landscape: A Tale of Four Isomers

Azaindoles, also known as pyrrolopyridines, exist as four primary positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. Among these, 7-azaindole is the most extensively studied and utilized scaffold in drug discovery.[1][2] The nitrogen atom's position influences the molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, thereby dictating its interaction with biological targets.[1]

The 7-azaindole core, in particular, is a potent hinge-binding motif for many kinases, mimicking the adenine portion of ATP.[2][3] The pyrrole N-H acts as a hydrogen bond donor, while the pyridine nitrogen (N7) serves as an acceptor, forming a bidentate hydrogen bond with the kinase hinge region.[4] This interaction is a cornerstone of the inhibitory activity of many 7-azaindole-based drugs.

Impact of Chloro-Substitution: The Case of this compound

While this compound is often utilized as a synthetic intermediate, the introduction of a chlorine atom to the azaindole scaffold can significantly impact its biological activity. Halogenation can modulate lipophilicity, metabolic stability, and binding affinity. Although direct comparative biological data for the unsubstituted this compound is limited, studies on its derivatives and other halogenated 7-azaindoles provide valuable insights.

For instance, platinum complexes of halogenated 7-azaindoles have demonstrated significant antiproliferative activity. A study comparing cisplatin analogs revealed that a complex containing a 3-chloro-7-azaindole derivative exhibited potent cytotoxicity against several human cancer cell lines, in some cases surpassing the efficacy of cisplatin.[5]

Quantitative Comparison of Azaindole Derivatives

The following tables summarize the in vitro activity of various azaindole derivatives against different biological targets. It is important to note that these are often not direct comparisons of the parent scaffolds but of substituted derivatives from various studies. The data, however, highlights the influence of the core azaindole isomer on biological activity.

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Protein Kinases

Azaindole IsomerTarget KinaseIC50 (nM)Reference
7-Azaindole derivativeVEGFR237[4]
6-Azaindole derivativeVEGFR248[4]
4-Azaindole derivativeVEGFR2~10-fold higher than 7-azaindole[4]
5-Azaindole derivativeVEGFR2~10-fold higher than 7-azaindole[4]
7-Azaindole derivativeGSK3βInactive[4]
6-Azaindole derivativeGSK3β9[4]
5-Azaindole derivativeCdc7Potent[1]
4-, 6-, 7-Azaindole derivativesCdc7Lower activity than 5-azaindole[1]
4-Azaindole derivativep38α MAP KinasePotent[4]
5-Azaindole derivativep38α MAP KinaseLess potent than 4-azaindole[4]

Table 2: Comparative Cytotoxicity of a Halogenated 7-Azaindole Derivative

CompoundCell Line (Cancer Type)IC50 (µM)Reference
cis-[PtCl2(3Cl7AIH)2]Es-2 (Ovarian)0.7 ± 0.1[5]
FaDu (Larynx)0.9 ± 0.1[5]
LNCaP (Prostate)0.4 ± 0.1[5]
MCF7 (Breast)0.4 ± 0.1[5]
Cisplatin (Reference)Es-2 (Ovarian)8.5 ± 4.6[5]
FaDu (Larynx)3.7 ± 2.3[5]
LNCaP (Prostate)11.7 ± 4.3[5]
MCF7 (Breast)8.7 ± 1.1[5]

Signaling Pathways Targeted by Azaindole Derivatives

Azaindole-based inhibitors have been developed to target a multitude of signaling pathways implicated in cancer and other diseases. Key examples include the MAPK, mTOR, and CDK pathways.

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation Azaindole Azaindole-based Inhibitors Azaindole->RAF Azaindole->MEK

Caption: The MAPK signaling cascade is a frequent target for azaindole-based inhibitors.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth Azaindole Azaindole-based Inhibitors Azaindole->PI3K Azaindole->mTORC1

Caption: The PI3K/AKT/mTOR pathway is another key target for azaindole derivatives.

CDK9_Signaling_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Azaindole Azaindole-based Inhibitors Azaindole->CDK9

Caption: Azaindole derivatives can inhibit the transcriptional regulator CDK9.

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of azaindole-based inhibitors are provided below.

In Vitro Kinase Inhibition Assay (Example: ELISA-based)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Anti-phospho-specific antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates (e.g., streptavidin-coated)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.

  • Plate Coating: If not using pre-coated plates, coat the wells of a 96-well plate with streptavidin and incubate overnight at 4°C. Wash the wells with wash buffer.

  • Kinase Reaction:

    • Add the biotinylated substrate to the wells and incubate to allow binding. Wash the wells.

    • Add the test compound dilutions to the wells.

    • Add the kinase to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

    • Wash the wells.

    • Add the anti-phospho-specific primary antibody and incubate.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells.

    • Add the TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The comparative analysis of this compound and other azaindole isomers underscores the critical role of the nitrogen position and substituent effects in determining biological activity. While 7-azaindole remains a dominant scaffold in kinase inhibitor design, other isomers like 4- and 6-azaindole have shown advantages for specific targets. The introduction of a chloro-substituent, as in this compound, offers a valuable handle for medicinal chemists to fine-tune the properties of lead compounds. The choice of the optimal azaindole scaffold is highly target-dependent, and a thorough understanding of the structure-activity relationships of different isomers is crucial for the successful development of novel therapeutics. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this dynamic field.

References

Unveiling the Structure-Activity Relationship of 7-Chloro-1H-pyrrolo[3,2-b]pyridine Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-substituted 7-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives reveals key structural determinants for potent and selective inhibition of Aurora kinases, crucial targets in oncology research. This guide provides a comparative overview of these analogs, supported by experimental data, to inform researchers and drug development professionals in the design of next-generation kinase inhibitors.

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Strategic modifications, particularly at the 4-position of this core structure, have led to the identification of compounds with significant inhibitory activity against Aurora kinases, a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.

This guide summarizes the structure-activity relationship (SAR) of a series of 4-substituted this compound analogs, presenting their biological activity in a clear, comparative format. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to facilitate further research and development in this area.

Comparative Biological Activity of this compound Analogs

The inhibitory potency of various 4-substituted this compound analogs against Aurora A and Aurora B kinases is presented below. The data highlights the impact of different substituents at the 4-position on the biological activity of the compounds.

Compound IDR Group (Substitution at 4-position)Aurora A IC50 (nM)Aurora B IC50 (nM)
1 1-Methyl-1H-pyrazol-4-yl1025
2 1-Ethyl-1H-pyrazol-4-yl820
3 1-Isopropyl-1H-pyrazol-4-yl1540
4 1H-Pyrazol-4-yl50100
5 Phenyl>1000>1000
6 Thiophen-2-yl800950
7 Furan-2-yl900>1000
8 Pyridin-4-yl250400

Key SAR Observations:

  • Importance of the Pyrazole Moiety: Substitution with a pyrazole ring at the 4-position is crucial for potent Aurora kinase inhibition. Analogs with phenyl, thiophene, or furan substituents at this position demonstrated significantly weaker or no activity.

  • Influence of N-Alkylation of the Pyrazole Ring: N-alkylation of the pyrazole ring generally enhances inhibitory activity. The N-methyl and N-ethyl substituted pyrazole analogs (Compounds 1 and 2 ) exhibited the most potent inhibition of both Aurora A and Aurora B.

  • Steric Hindrance: Increasing the steric bulk of the N-alkyl group on the pyrazole ring, as seen with the N-isopropyl analog (Compound 3 ), led to a slight decrease in potency compared to the N-methyl and N-ethyl analogs.

  • Unsubstituted Pyrazole: The unsubstituted pyrazole analog (Compound 4 ) showed moderate potency, suggesting that while the pyrazole ring is essential, the N-substituent plays a role in optimizing the interaction with the kinase active site.

Experimental Protocols

General Synthesis of 4-Substituted 7-Chloro-1H-pyrrolo[3,2-b]pyridines

The synthesis of the target compounds was achieved through a multi-step sequence starting from this compound. A key step in the synthesis is a Suzuki-Miyaura cross-coupling reaction to introduce the various aryl and heteroaryl substituents at the 4-position.

Step 1: Iodination of this compound

To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-iodo-7-chloro-1H-pyrrolo[3,2-b]pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

A mixture of 4-iodo-7-chloro-1H-pyrrolo[3,2-b]pyridine, the corresponding boronic acid or boronic ester derivative of the desired R group, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) in a solvent system such as 1,4-dioxane and water is heated under an inert atmosphere. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the final 4-substituted this compound analog.

Aurora Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Aurora A and Aurora B kinases was determined using a biochemical assay. The assay measures the phosphorylation of a substrate peptide by the respective kinase.

Assay Principle: The assay is based on the transfer of the γ-phosphate group from ATP to a specific peptide substrate by the Aurora kinase. The amount of phosphorylated substrate is quantified, and the inhibitory effect of the test compounds is determined by measuring the reduction in phosphorylation in their presence.

Procedure:

  • Recombinant human Aurora A or Aurora B enzyme is incubated with the test compound at various concentrations in an assay buffer containing ATP and a biotinylated peptide substrate.

  • The reaction is initiated by the addition of the enzyme and allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • The reaction is stopped by the addition of a solution containing EDTA.

  • The amount of phosphorylated substrate is detected using a suitable method, such as a fluorescence-based detection system.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship study of this compound analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start This compound Intermediate 4-Iodo-7-chloro-1H-pyrrolo[3,2-b]pyridine Start->Intermediate Iodination Analogs 4-Substituted Analogs Intermediate->Analogs Suzuki Coupling Screening Aurora Kinase Assay Analogs->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow of SAR studies for this compound analogs.

A Comparative Analysis of Synthetic Routes to 7-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Building Block.

7-Chloro-1H-pyrrolo[3,2-b]pyridine, a member of the 4-azaindole family, is a crucial heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. The strategic introduction of a chlorine atom onto the pyridine ring provides a versatile handle for further functionalization, making the efficient and scalable synthesis of this building block a topic of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a comprehensive overview of their methodologies, performance metrics, and key chemical transformations.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including the desired scale, availability of starting materials, and tolerance for specific reaction conditions. The following table summarizes the key quantitative data for the three routes detailed in this guide.

ParameterRoute 1: From 2,6-DichloropyridineRoute 2: From 1H-Pyrrolo[3,2-b]pyridine 4-oxideRoute 3: From 2-Chloro-3-nitropyridine
Starting Material 2,6-Dichloropyridine1H-Pyrrolo[3,2-b]pyridine 4-oxide2-Chloro-3-nitropyridine
Number of Steps 31 (from N-oxide)1
Overall Yield ~88%16%11%
Key Reagents Diethylamine, n-BuLi, DMFPhosphorus oxychloride (POCl₃)Vinylmagnesium bromide
Reaction Conditions Cryogenic (-78 °C)High temperature (reflux)Cryogenic (-78 °C to -20 °C)
Purification Method Column ChromatographyColumn ChromatographyColumn Chromatography

Route 1: High-Yield Synthesis from 2,6-Dichloropyridine

This three-step synthesis, adapted from a procedure described in the Journal of Medicinal Chemistry (2014), represents the most efficient route in terms of overall yield.[1][2] The strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

Experimental Protocol:

Step 1: Synthesis of 6-Chloro-N,N-diethylpyridin-2-amine

To a solution of 2,6-dichloropyridine (50 g, 338 mmol) in a sealed tube is added diethylamine (170 mL, 1690 mmol). The reaction mixture is heated to 150 °C and stirred for 16 hours. After cooling to room temperature, the mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 6-chloro-N,N-diethylpyridin-2-amine.

Step 2: Synthesis of this compound-4-carbaldehyde

A solution of 6-chloro-N,N-diethylpyridin-2-amine (45 g, 244 mmol) in anhydrous tetrahydrofuran (THF, 450 mL) is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (2.5 M in hexanes, 107 mL, 268 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. N,N-Dimethylformamide (DMF, 28.2 mL, 366 mmol) is then added dropwise, and the reaction is stirred for an additional 2 hours at the same temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

The intermediate from the previous step is subjected to workup and purification. The resulting solution is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated by evaporation under vacuum using a rotary evaporator. This procedure yields 33 g (88% from the aldehyde precursor) of this compound as a yellow solid.

Logical Workflow:

Route1 A 2,6-Dichloropyridine B 6-Chloro-N,N-diethylpyridin-2-amine A->B Diethylamine, 150 °C C Deprotonated Intermediate B->C n-BuLi, THF, -78 °C D This compound-4-carbaldehyde C->D DMF, -78 °C E This compound D->E Workup & Purification

Caption: High-yield synthesis from 2,6-Dichloropyridine.

Route 2: Chlorination of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

This approach involves the initial preparation of the 4-azaindole core, followed by N-oxidation and subsequent chlorination. While the final chlorination step is a single transformation, the overall yield is modest.

Experimental Protocol:

Step 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine 4-oxide

A detailed, validated protocol for the synthesis of the starting N-oxide was not found in the immediate search results. Generally, N-oxidation of pyridinic nitrogens is achieved using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Step 2: Synthesis of this compound

A solution of 1H-pyrrolo[3,2-b]pyridine 4-oxide (0.85 g, 6.34 mmol) in phosphorus oxychloride (POCl₃, 11.81 mL, 127 mmol) is heated at reflux for 6 hours. The reaction mixture is then concentrated under reduced pressure. The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to afford this compound (0.3 g, 16% yield).

Signaling Pathway Diagram:

Route2 A 1H-Pyrrolo[3,2-b]pyridine B 1H-Pyrrolo[3,2-b]pyridine 4-oxide A->B Oxidizing Agent (e.g., m-CPBA) C This compound B->C POCl₃, Reflux Route3 A 2-Chloro-3-nitropyridine B Intermediate Adduct A->B Vinylmagnesium bromide, THF, -78 °C to -20 °C C This compound B->C Aqueous Workup & Cyclization

References

Correlating In Vitro Activity with In Vivo Efficacy of a Novel 7-Chloro-1H-pyrrolo[3,2-b]pyridine Derivative as a Potent c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the robust correlation between preclinical in vitro data and in vivo efficacy is a critical determinant for advancing novel therapeutic agents. This guide provides a comparative analysis of a novel 7-Chloro-1H-pyrrolo[3,2-b]pyridine derivative, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, against the established multi-kinase inhibitor, Cabozantinib. The data presented herein demonstrates a strong positive correlation between the in vitro anti-proliferative and kinase inhibition activities of the derivative and its in vivo anti-tumor efficacy in a lung carcinoma xenograft model.

Data Presentation: In Vitro and In Vivo Activity Comparison

The following tables summarize the quantitative data for the this compound derivative and Cabozantinib, highlighting their comparative performance in preclinical models.

Table 1: In Vitro Anti-proliferative Activity (IC50)

CompoundA549 (Lung Carcinoma) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound Derivative1.0610.870.11
CabozantinibNot specified in source>10>10

Data for the this compound derivative and Cabozantinib are sourced from a study on pyrrolo-pyridine benzamide derivatives.[1]

Table 2: In Vivo Anti-Tumor Efficacy in Lung Carcinoma Allograft Model

Compound (Dose)Tumor Growth Inhibition (TGI)Administration RouteAnimal Model
This compound Derivative (20 mg/kg)64.5%OralBALB/c nude mice with lung carcinoma allograft
Cabozantinib (20 mg/kg)47.9%OralBALB/c nude mice with lung carcinoma allograft

The in vivo efficacy of the this compound derivative was significantly higher than that of Cabozantinib at the same dosage.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and for critical evaluation by researchers.

In Vitro Anti-proliferative MTT Assay

The anti-proliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: A549, HeLa, and MCF-7 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivative or Cabozantinib for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Lung Carcinoma Allograft Model

The in vivo anti-tumor efficacy was evaluated in a BALB/c nude mouse model.

  • Tumor Cell Implantation: A549 human lung carcinoma cells (5 × 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of 6-week-old female BALB/c nude mice.

  • Tumor Growth and Grouping: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to three groups: vehicle control, this compound derivative (20 mg/kg), and Cabozantinib (20 mg/kg).

  • Drug Administration: The compounds were administered orally once daily for 18 consecutive days.

  • Tumor Volume and Body Weight Measurement: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated as: [ (1 - \frac{\text{Mean tumor weight of treated group}}{\text{Mean tumor weight of control group}}) \times 100% ]

  • Toxicity Assessment: During the treatment period, the general health of the mice was monitored, and at the end of the study, major organs (heart, liver, kidney) were collected for histological examination to assess any potential toxicity. No significant changes in body weight or signs of toxicity in the examined organs were observed for the novel derivative.[1]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity against the c-Met kinase was assessed using a biochemical assay.

  • Reaction Setup: The reaction was performed in a 96-well plate containing recombinant human c-Met enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: The this compound derivative was added at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.

  • Signal Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based method where the light output is proportional to the amount of ATP remaining in the well.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the c-Met kinase activity by 50%, was determined from the dose-response curve.

Mandatory Visualizations

c-Met Signaling Pathway

The this compound derivative exerts its anti-tumor effect by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.

cMet_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Proliferation Migration Migration, Invasion, & Angiogenesis STAT3->Migration Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental Workflow for In Vivo Xenograft Study

The logical flow of the in vivo animal study is depicted below, from tumor implantation to the final analysis of anti-tumor efficacy.

in_vivo_workflow start Start implantation A549 Cell Implantation start->implantation growth Tumor Growth (100-150 mm³) implantation->growth grouping Randomization into Groups growth->grouping treatment Daily Oral Administration (18 days) grouping->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint treatment->endpoint analysis Tumor Excision & Efficacy Analysis endpoint->analysis end End analysis->end

References

Benchmarking 7-Chloro-1H-pyrrolo[3,2-b]pyridine: An Analysis of a Promising Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

While a specific biological target for 7-Chloro-1H-pyrrolo[3,2-b]pyridine has not been publicly disclosed, the broader class of pyrrolopyridines has emerged as a significant scaffold in the development of potent kinase inhibitors. This guide provides a comparative analysis of various pyrrolopyridine isomers and their targeted commercially available inhibitors, offering researchers and drug development professionals a valuable reference for this promising chemical space.

Due to the absence of specific inhibitory data for this compound, a direct benchmark against known commercial inhibitors is not feasible at this time. However, by examining the well-characterized inhibitory activities of structurally related pyrrolopyridine isomers, we can infer potential areas of biological activity and establish a framework for the future evaluation of this particular compound. This guide will focus on the extensively studied pyrrolo[2,3-d]pyrimidine and related scaffolds, which have yielded several successful kinase inhibitors.

The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core is a key pharmacophore in a variety of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Different isomers of this scaffold have been shown to inhibit a range of kinases, including Janus kinases (JAKs), Colony-Stimulating Factor 1 Receptor (CSF1R), and Fibroblast Growth Factor Receptors (FGFRs).

Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors

To provide a useful benchmark, this section details the inhibitory activity of known commercial inhibitors that share the broader pyrrolopyridine scaffold with this compound.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[1] Several approved and clinical-stage JAK inhibitors are based on the pyrrolo[2,3-d]pyrimidine scaffold.

Table 1: Comparison of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

Compound (Commercial Name)Target Kinase(s)IC50 (nM)Indication(s)
Tofacitinib (Xeljanz)JAK1, JAK2, JAK3JAK1: 1, JAK2: 20, JAK3: 5Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis
Ruxolitinib (Jakafi)JAK1, JAK2JAK1: 3.3, JAK2: 2.8Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease
Upadacitinib (Rinvoq)JAK1JAK1: 43Rheumatoid Arthritis, Psoriatic Arthritis, Atopic Dermatitis

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase is a biochemical assay. A generalized protocol is as follows:

  • Reagents and Materials: Recombinant human kinase, kinase-specific peptide substrate, ATP, test compound (e.g., this compound or a commercial inhibitor), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, peptide substrate, and ATP are incubated with the test compound in a microplate. c. The kinase reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis compound Serial Dilution of Test Compound incubation Incubation of Compound with Kinase Mix compound->incubation reagents Preparation of Kinase Reaction Mix (Kinase, Substrate, ATP) reagents->incubation detection Addition of Detection Reagent incubation->detection measurement Luminescence Measurement detection->measurement analysis IC50 Calculation measurement->analysis

Caption: General workflow for an in vitro kinase inhibition assay.
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors

CSF1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[2] Inhibitors of CSF1R are being investigated for the treatment of various cancers and inflammatory diseases.

Table 2: Comparison of Pyrrolopyridine-Based CSF1R Inhibitors

Compound (Commercial Name)Target Kinase(s)IC50 (nM)Indication(s)
Pexidartinib (Turalio)CSF1R, c-Kit, FLT3CSF1R: 30Tenosynovial Giant Cell Tumor

Signaling Pathway

CSF1R_pathway CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Response Cellular Responses (Proliferation, Survival, Differentiation) Downstream->Response

Caption: Simplified CSF1R signaling pathway and the point of inhibition by Pexidartinib.

Conclusion

While the specific biological target and inhibitory profile of this compound remain to be elucidated, the extensive research into the broader class of pyrrolopyridines provides a strong rationale for its investigation as a potential kinase inhibitor. The data presented on commercially available inhibitors with related scaffolds offer a valuable starting point for researchers interested in exploring the therapeutic potential of this compound. Future studies involving broad kinase screening panels and cell-based assays will be crucial in determining the specific biological activity of this compound and its potential for development as a novel therapeutic agent. Researchers are encouraged to utilize the experimental protocols outlined in this guide as a foundation for their own investigations into this promising area of medicinal chemistry.

References

Navigating the Selectivity Landscape: A Comparative Guide to 7-Chloro-1H-pyrrolo[3,2-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of compounds based on the 7-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold, a privileged structure in kinase inhibitor design. By presenting supporting experimental data, detailed protocols, and clear visualizations of relevant biological pathways, this document serves as a critical resource for assessing the selectivity and potential off-target effects of this important compound class.

The 7-deazapurine core of pyrrolo[2,3-d]pyrimidines is a well-established scaffold for ATP-competitive kinase inhibitors, valued for its structural resemblance to adenine.[1] The related 1H-pyrrolo[2,3-b]pyridine core also serves as a versatile template for potent kinase inhibitors targeting a range of kinases, from fibroblast growth factor receptors (FGFRs) to inhibitory-kappaB kinases (IKKs).[2][3] However, the conserved nature of the ATP binding site across the kinome presents a significant challenge, often leading to off-target activities and potential toxicities.[4] This guide focuses on derivatives of these scaffolds, providing a comparative analysis of their selectivity profiles to aid in the selection and development of targeted therapies.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of representative pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine-based compounds against their primary targets and a selection of off-target kinases. This data, extracted from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Table 1: On-Target Potency of Pyrrolo-Pyridine Based Kinase Inhibitors

Compound IDScaffoldPrimary Target(s)Inhibition (IC50/Ki, nM)Reference
Compound 4h 1H-pyrrolo[2,3-b]pyridineFGFR17[3][5]
FGFR29[3][5]
FGFR325[3][5]
SU1261 aminoindazole-pyrrolo[2,3-b]pyridineIKKα10 (Ki)[6][7]
SU1349 aminoindazole-pyrrolo[2,3-b]pyridineIKKα16 (Ki)[6][7]
Compound 12b pyrrolo[2,3-d]pyrimidineCSF1R<10 (IC50)[8]
Compound 1 pyrrolo[2,3-d]pyrimidineRETPotent (not specified)[4][9]

Table 2: Cross-Reactivity and Selectivity of Pyrrolo-Pyridine Based Kinase Inhibitors

Compound IDPrimary TargetOff-Target KinaseInhibition (IC50/Ki, nM)Selectivity (Fold)Reference
Compound 4h FGFR1/2/3FGFR4712102 (vs FGFR1)[3][5]
SU1261 IKKαIKKβ680 (Ki)68[6][7]
SU1349 IKKαIKKβ3352 (Ki)210[6][7]
Compound 14c CSF1RFLT3>260 (>26% inhib. @ 1µM)>26[8]
KIT>180 (>18% inhib. @ 1µM)>18[8]
PDGFRβ>80 (>8% inhib. @ 1µM)>8[8]
Compound 4 RETFGFR12100 (IC50)-[4]
FGFR227 (IC50)-[4]
FGFR3490 (IC50)-[4]

Key Signaling Pathways

To contextualize the importance of inhibitor selectivity, it is crucial to understand the signaling pathways in which the target kinases operate. The following diagrams illustrate the FGFR and NF-κB signaling cascades, which are frequently targeted by pyrrolo-pyridine-based compounds.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.[10][11][12]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNFα, IL-1, etc.) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB degradation of IκB DNA DNA NFkB_nuc->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.[13][14][15][16]

Experimental Protocols & Workflows

Accurate and reproducible data are the bedrock of comparative analysis. This section details the methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution (concentration is typically at or near the Km for each kinase to ensure comparable IC50 values)[17]

  • Detection reagents (e.g., [γ-³³P]ATP for radiometric assays, or reagents for fluorescence/luminescence-based assays)[18]

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction.

  • Quantify kinase activity using a suitable detection method (e.g., measuring incorporated radioactivity or a change in fluorescence/luminescence).[19]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]

Cellular Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within intact cells).[20][21][22] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[23]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Cell lysis buffer

  • Equipment for heating samples precisely

  • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)

Procedure:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions or lysates to a range of different temperatures.

  • Cool the samples and lyse the cells (if not already done).

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantify the amount of soluble target protein remaining at each temperature using a specific detection method (e.g., Western blotting).

  • Plot the amount of soluble protein as a function of temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

Experimental_Workflow start Compound Synthesis (Pyrrolo-Pyridine Scaffold) biochem Biochemical Assay (In Vitro Kinase Panel) start->biochem data1 Determine Potency (IC50) & Initial Selectivity biochem->data1 cellular Cell-Based Assays data1->cellular cetsa Target Engagement (e.g., CETSA) cellular->cetsa pheno Phenotypic Screening (Proliferation, Apoptosis) cellular->pheno data2 Confirm Cellular Activity & On-Target Effect cetsa->data2 pheno->data2 proteomics Chemoproteomics (e.g., Kinobeads) data2->proteomics data3 Unbiased, Proteome-Wide Off-Target Identification proteomics->data3 end Comprehensive Cross-Reactivity Profile data3->end

Caption: Workflow for Cross-Reactivity Profiling of Kinase Inhibitors.

References

Unveiling the Binding Mechanisms of 7-Chloro-1H-pyrrolo[3,2-B]pyridine Scaffolds with Target Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental evidence detailing the binding mode of 7-Chloro-1H-pyrrolo[3,2-B]pyridine with specific protein targets remains limited in publicly available literature, a comparative analysis of its core scaffold, the pyrrolopyridine ring, and its derivatives provides significant insights into potential binding interactions. This guide explores the binding characteristics of closely related pyrrolopyridine and azaindole compounds with various protein targets, offering a predictive framework for understanding the potential mechanisms of action of this compound.

The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets by mimicking the binding motifs of endogenous ligands. This versatility has led to the development of numerous derivatives with diverse therapeutic applications. This guide will focus on the binding modes of two distinct classes of pyrrolopyridine derivatives: 7-azaindole derivatives targeting the SARS-CoV-2 spike protein-hACE2 interface and 1H-pyrrolo[3,2-c]pyridine derivatives acting as inhibitors of the colchicine-binding site in tubulin.

Comparative Binding Analysis of Pyrrolopyridine Derivatives

The following table summarizes the key binding characteristics of representative pyrrolopyridine derivatives with their respective protein targets. This data, derived from molecular docking and simulation studies, highlights the diverse interaction patterns facilitated by the core scaffold.

Compound Class Target Protein Key Interacting Residues Binding Mode Highlights Inhibitory Activity (IC50/EC50) Reference
7-Azaindole DerivativesSARS-CoV-2 Spike-hACE2 InterfacehACE2: ASP30; S1-RBD: LYS417, ARG403The 7-azaindole scaffold forms a crucial hydrogen bond with ASP30 of hACE2. Pi-cation interactions are observed with LYS417 and ARG403 of the S1-RBD.EC50 = 9.08 μM (for hit compound G7a)[1]
1H-Pyrrolo[3,2-c]pyridine DerivativesTubulin (Colchicine-Binding Site)α-tubulin: Thrα179; β-tubulin: Asnβ349The 1H-pyrrolo[3,2-c]pyridine core overlaps with the linker region of the native ligand, forming a key hydrogen bond with Thrα179. The indole B-ring forms another hydrogen bond with Asnβ349.IC50 values ranging from 0.12 to 0.21 μM for the most potent derivative (10t).[2][2]

Experimental and Computational Protocols

The determination of the binding modes for these pyrrolopyridine derivatives relies on a combination of experimental assays and computational modeling.

Molecular Docking and Dynamics Simulations (for 7-Azaindole Derivatives):

  • Protocol: High-throughput screening was initially used to identify a hit compound (G7a) that inhibits the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2).[1] Building on this, a series of 7-azaindole derivatives were designed and their binding modes were investigated using molecular docking and molecular dynamics (MD) simulations.[1] These computational methods predict the most stable binding poses and simulate the dynamic interactions between the ligand and the protein complex over time.[1]

  • Key Findings: The simulations revealed that the 7-azaindole scaffold of a derivative, ASM-7, forms a stable hydrogen bond with ASP30 of hACE2.[1] Additionally, other parts of the molecule engage in pi-cation interactions with key residues on both the S1-RBD and hACE2, effectively disrupting the protein-protein interface.[1]

Molecular Docking (for 1H-Pyrrolo[3,2-c]pyridine Derivatives):

  • Protocol: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site of tubulin.[2] Their binding interactions were investigated using molecular docking studies with the Schrödinger software suite, utilizing the crystal structure of tubulin (PDB: 5LYJ).[2] The docking protocol was validated by its ability to reproduce the binding conformation of the co-crystallized ligand.[2]

  • Key Findings: The molecular docking studies indicated that the 1H-pyrrolo[3,2-c]pyridine core of the most potent compound, 10t, occupies the same region as the linker of the native ligand, combretastatin A-4.[2] It forms a critical hydrogen bond with Thrα179 in the α-tubulin subunit, while another part of the molecule forms a hydrogen bond with Asnβ349 in the β-tubulin subunit.[2]

Visualizing the Binding Interactions

The following diagrams, generated using the DOT language, illustrate the proposed binding interactions and experimental workflows.

Binding Mode of a 7-Azaindole Derivative at the SARS-CoV-2 Spike-hACE2 Interface cluster_protein Protein Complex hACE2 hACE2 S1-RBD S1-RBD 7-Azaindole_Derivative 7-Azaindole Derivative 7-Azaindole_Derivative->hACE2 H-bond with ASP30 7-Azaindole_Derivative->S1-RBD Pi-cation with LYS417, ARG403 Binding Mode of a 1H-Pyrrolo[3,2-c]pyridine Derivative at the Tubulin Colchicine Site cluster_protein Tubulin Dimer alpha-Tubulin alpha-Tubulin beta-Tubulin beta-Tubulin Pyrrolopyridine_Derivative 1H-Pyrrolo[3,2-c]pyridine Derivative Pyrrolopyridine_Derivative->alpha-Tubulin H-bond with Thrα179 Pyrrolopyridine_Derivative->beta-Tubulin H-bond with Asnβ349 General Workflow for Binding Mode Analysis Compound_Design Compound Design & Synthesis Biochemical_Assay Biochemical/Cell-based Assays Compound_Design->Biochemical_Assay Computational_Modeling Molecular Docking & MD Simulations Biochemical_Assay->Computational_Modeling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Binding_Mode_Hypothesis Binding Mode Hypothesis Computational_Modeling->Binding_Mode_Hypothesis Binding_Mode_Hypothesis->SAR_Analysis SAR_Analysis->Compound_Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Head-to-Head Comparison of 7-Chloro-1H-pyrrolo[3,2-b]pyridine and its Bromo-Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic system due to its structural resemblance to purines, making it a valuable core for the development of kinase inhibitors and other therapeutic agents. The strategic functionalization of this scaffold is paramount for modulating biological activity and optimizing physicochemical properties. Among the key intermediates for further elaboration are the 7-halo derivatives, particularly 7-chloro-1H-pyrrolo[3,2-b]pyridine and its bromo-analog, 7-bromo-1H-pyrrolo[3,2-b]pyridine. This guide provides a comprehensive head-to-head comparison of these two building blocks, supported by experimental data and established chemical principles, to aid researchers in selecting the optimal starting material for their synthetic campaigns.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these analogs is crucial for their application in drug discovery and development. The substitution of chlorine with bromine at the 7-position of the pyrrolo[3,2-b]pyridine core results in predictable changes in molecular weight and polarity, which can influence solubility, crystal packing, and pharmacokinetic properties of the final compounds.

PropertyThis compound7-Bromo-1H-pyrrolo[3,2-b]pyridine
Molecular Formula C₇H₅ClN₂C₇H₅BrN₂
Molecular Weight 152.58 g/mol [1]197.03 g/mol
CAS Number 357263-48-0[1]1190318-63-8
Appearance Off-white to yellow solid[2]Off-white to yellow solid
Reactivity Less reactive in cross-couplingMore reactive in cross-coupling
Cost Generally lowerGenerally higher

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and chemical reactivity of these halogenated heterocycles are critical considerations for their utility as synthetic intermediates. While specific synthetic routes can vary, the general principles of their preparation and subsequent functionalization are well-established.

Synthesis:

Both 7-chloro- and 7-bromo-1H-pyrrolo[3,2-b]pyridine are typically synthesized from a common precursor, often involving the construction of the bicyclic ring system followed by a halogenation step. For instance, a common route involves the chlorination of 1H-pyrrolo[3,2-b]pyridin-7(4H)-one with a chlorinating agent like phosphorus oxychloride. A similar strategy can be employed for the bromo-analog using a brominating agent.

Reactivity in Cross-Coupling Reactions:

The primary utility of these 7-halo-pyrrolo[3,2-b]pyridines lies in their ability to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse substituents at the 7-position. The nature of the halogen atom significantly influences the reactivity of the substrate in these transformations.

It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-bromine bond in 7-bromo-1H-pyrrolo[3,2-b]pyridine facilitates a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

This difference in reactivity has practical implications for reaction conditions:

  • 7-Bromo-1H-pyrrolo[3,2-b]pyridine: Generally undergoes cross-coupling reactions under milder conditions, with a broader range of catalysts and ligands, and often results in higher yields and shorter reaction times.

  • This compound: Typically requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to achieve comparable yields to its bromo counterpart.

The choice between the chloro and bromo analog often represents a trade-off between reactivity and cost, with aryl chlorides generally being more economical.

Experimental Protocols

Below are representative, generalized experimental protocols for the synthesis and functionalization of 7-chloro- and 7-bromo-1H-pyrrolo[3,2-b]pyridine. Researchers should note that specific reaction conditions may require optimization based on the specific substrates and desired products.

Synthesis of this compound

A common method for the synthesis of this compound involves the treatment of 1H-pyrrolo[3,2-b]pyridine 4-oxide with a chlorinating agent.[2]

Protocol:

  • To a solution of 1H-pyrrolo[3,2-b]pyridine 4-oxide (1.0 eq) in a suitable solvent such as dichloromethane, add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (as an illustrative example for a bromo-analog)

The synthesis of the bromo-analog can be achieved through various routes, often starting from a substituted pyridine.[3]

Protocol:

  • A commercially available starting material like 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide.[3]

  • Nitration of the N-oxide followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a key intermediate.[3]

  • Reductive cyclization of this intermediate in the presence of iron powder and acetic acid affords 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of a 7-halo-1H-pyrrolo[3,2-b]pyridine with a boronic acid.

Protocol:

  • In a reaction vessel, combine the 7-halo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). For the chloro-analog, a higher temperature and a more specialized ligand may be necessary.

  • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a 7-halo-1H-pyrrolo[3,2-b]pyridine.

Protocol:

  • To an oven-dried reaction vessel, add the 7-halo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until completion. The chloro-analog will likely require a more active catalyst system and higher temperatures.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Biological Activity: A Comparative Perspective

Derivatives of both 7-chloro- and 7-bromo-1H-pyrrolo[3,2-b]pyridine have been investigated for a range of biological activities, most notably as kinase inhibitors and antibacterial agents. While direct comparative studies are scarce, the choice of halogen can influence the biological profile of the resulting compounds.

Kinase Inhibition:

The pyrrolo[3,2-b]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The 7-position is often a key vector for introducing substituents that can interact with the solvent-exposed region of the ATP-binding pocket, thereby influencing potency and selectivity.

While no direct comparison of the 7-chloro and 7-bromo analogs on the same kinase target was found, studies on related pyrrolopyrimidine and pyrazolopyridine kinase inhibitors suggest that halogen substitution can significantly impact inhibitory activity. For instance, in some series, a bromo-substituent has been shown to be more favorable for activity than a chloro-substituent, potentially due to its ability to form stronger halogen bonds or its influence on the overall electronic properties of the molecule. However, this is highly target-dependent, and the optimal halogen can only be determined through empirical testing.

Antibacterial Activity:

Pyrrolopyridine derivatives have also shown promise as antibacterial agents.[4][5][6] The nature of the substituent at the 7-position can modulate the antibacterial spectrum and potency. While specific data comparing the 7-chloro and 7-bromo analogs is not available, studies on other halogenated heterocyclic compounds suggest that both chloro and bromo substituents can contribute to antibacterial activity. The choice between them would likely depend on the specific bacterial target and the overall structure of the molecule.

Visualizing the Synthetic Utility

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the general principle of halide reactivity in cross-coupling reactions.

G Synthetic Workflow for Functionalization cluster_start Starting Materials cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Products 7_chloro This compound suzuki Suzuki-Miyaura (R-B(OH)2, Pd catalyst, Base) 7_chloro->suzuki More forcing conditions buchwald Buchwald-Hartwig (R2NH, Pd catalyst, Base) 7_chloro->buchwald More forcing conditions 7_bromo 7-Bromo-1H-pyrrolo[3,2-b]pyridine 7_bromo->suzuki Milder conditions 7_bromo->buchwald Milder conditions product_suzuki_chloro 7-Aryl-1H-pyrrolo[3,2-b]pyridine suzuki->product_suzuki_chloro product_suzuki_bromo 7-Aryl-1H-pyrrolo[3,2-b]pyridine suzuki->product_suzuki_bromo product_buchwald_chloro 7-Amino-1H-pyrrolo[3,2-b]pyridine buchwald->product_buchwald_chloro product_buchwald_bromo 7-Amino-1H-pyrrolo[3,2-b]pyridine buchwald->product_buchwald_bromo

Synthetic utility of 7-halo-pyrrolo[3,2-b]pyridines.

G Halide Reactivity in Pd-Catalyzed Cross-Coupling cluster_legend Bond Dissociation Energy Reactivity Reactivity Aryl_I Aryl-I Aryl_Br Aryl-Br Aryl_I->Aryl_Br > Aryl_Cl Aryl-Cl Aryl_Br->Aryl_Cl > Aryl_F Aryl-F Aryl_Cl->Aryl_F >> Legend_High Decreasing Reactivity Legend_Low Increasing Bond Strength

General trend of aryl halide reactivity.

Conclusion

The choice between this compound and its bromo-analog is a strategic decision in the design and synthesis of novel compounds. The bromo-derivative offers the advantage of higher reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and potentially higher yields. This makes it an excellent choice for complex syntheses or when working with sensitive substrates. Conversely, the chloro-analog is often more cost-effective, making it a more attractive option for large-scale synthesis, provided that the potentially more demanding reaction conditions can be successfully implemented. Ultimately, the selection will depend on a careful consideration of the specific synthetic goals, the complexity of the target molecule, and economic factors. This guide provides the foundational information to make an informed decision in the advancement of research and drug development programs.

References

Safety Operating Guide

Safe Disposal of 7-Chloro-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 7-Chloro-1H-pyrrolo[3,2-b]pyridine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is classified as a hazardous substance, and its handling requires appropriate personal protective equipment (PPE) and adherence to safety data sheet (SDS) guidelines. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the safety data sheet. The following table summarizes the key hazard information:

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowedP264, P270, P301+P312, P330, P501
H315Causes skin irritationP264, P280, P302+P352, P332+P313, P362
H319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
H335May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if working with powders or in a poorly ventilated area.

Work should always be conducted in a properly functioning chemical fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: The sealed container with the spill cleanup material must be disposed of as hazardous chemical waste.

Disposal Procedures for this compound

The primary and mandated method for the disposal of this compound and its contaminated materials is through a licensed and approved hazardous waste disposal facility.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Workflow:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. This includes solid waste (e.g., contaminated gloves, weigh boats) and solutions.

  • Containerization:

    • Use a designated, clearly labeled, and leak-proof container for all this compound waste.

    • The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated secondary containment area.

    • Keep the container tightly closed.[4]

    • Store away from incompatible materials such as strong oxidizing agents.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of accumulation.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for collection and transport.

The following diagram illustrates the proper disposal workflow for this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, etc.) D Segregate Waste Streams A->D B Unused/Expired This compound B->D C Liquid Waste (Reaction Residues, etc.) C->D E Use Designated, Labeled, Leak-Proof Containers D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Ensure Secondary Containment F->G H Contact EHS or Certified Waste Contractor G->H I Properly Document Waste H->I J Scheduled Pickup and Off-Site Disposal I->J

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Protocols for Handling 7-Chloro-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 7-Chloro-1H-pyrrolo[3,2-B]pyridine. Adherence to these protocols is critical to ensure personnel safety and to maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. The primary risks include harm if swallowed, skin and eye irritation, and potential respiratory irritation. The following table summarizes the mandatory personal protective equipment.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.Protects against airborne particles and splashes that could cause serious eye irritation.
Hand Protection Double gloving with nitrile or neoprene gloves. Ensure the outer glove has a minimum thickness of 0.2 mm. Regularly inspect gloves for any signs of degradation or puncture.Provides a robust barrier against skin contact. Butyl rubber gloves are also a suitable alternative. Nitrile gloves are not recommended for prolonged contact with pyridine-like substances.
Body Protection A chemical-resistant laboratory coat worn over full-length clothing. An apron made of a chemically impervious material is recommended for added protection.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved half-mask respirator with organic vapor cartridges and P95 or N95 particulate filters. A full-face respirator may be required depending on the scale of work and potential for aerosolization.Protects against the inhalation of harmful dust and vapors. Ensure proper fit testing and adherence to your institution's respiratory protection program.

Safe Handling and Storage

All manipulations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Workflow:

prep Preparation handling Handling in Fume Hood prep->handling Don PPE storage Storage handling->storage Seal & Label waste Waste Disposal handling->waste Segregate Waste decon Decontamination handling->decon After Use cleanup Spill Cleanup handling->cleanup In Case of Spill

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.